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Foundational

Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine CAS registry number and chemical properties

For Researchers, Scientists, and Drug Development Professionals Introduction Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine, identified by the CAS Registry Number 244641-21-2 , is a secondary amine featuring a furan moiety...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine, identified by the CAS Registry Number 244641-21-2 , is a secondary amine featuring a furan moiety. The furan ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides an in-depth overview of the chemical properties, a plausible synthetic route, and the potential biological significance of this compound, designed to support researchers in drug discovery and chemical synthesis.

Chemical Identity and Properties

Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine is a solid at room temperature.[3] Its fundamental identifiers and physicochemical properties are summarized below.

PropertyValueSource
CAS Registry Number 244641-21-2
Molecular Formula C₁₁H₁₉NO₂[3]
Molecular Weight 197.27 g/mol [3]
Physical Form Solid[3]
Predicted Boiling Point 265.9 ± 23.0 °C (at 760 mmHg)N/A
Predicted Flash Point 114.6 ± 22.6 °CN/A
Predicted Density 0.993 ± 0.06 g/cm³N/A
Predicted pKa 9.39 ± 0.29N/A
Predicted Solubility Water: 13.9 g/LN/A
InChI 1S/C11H19NO2/c1-10(2)13-8-4-6-12-9-11-5-3-7-14-11/h3,5,7,10,12H,4,6,8-9H2,1-2H3[3]
SMILES CC(C)OCCCNCc1ccco1[3]

Note: Predicted values are computationally generated and should be confirmed by experimental data.

Synthesis Methodology: Reductive Amination

The most direct and industrially relevant synthetic route to Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine is via a one-pot reductive amination. This highly efficient method involves the reaction of furfural with 3-isopropoxy-propan-1-amine to form an intermediate imine (Schiff base), which is subsequently reduced in situ to the desired secondary amine.[4] This approach is favored for its atom economy and often results in high yields by avoiding the isolation of the potentially unstable imine intermediate.[5]

Reaction Pathway

The synthesis proceeds in two main steps:

  • Imine Formation: The carbonyl group of furfural reacts with the primary amine of 3-isopropoxy-propan-1-amine in a condensation reaction to form an N-(furan-2-ylmethylene)-3-isopropoxy-propan-1-amine intermediate and water. This step is typically reversible and is driven to completion by the subsequent reduction.

  • Imine Reduction: The C=N double bond of the imine is catalytically hydrogenated to yield the final product, Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine. This is the rate-determining step of the overall process.[4]

G Furfural Furfural Imine Imine Intermediate (Schiff Base) Furfural->Imine + Amine 3-Isopropoxy-propan-1-amine Amine->Imine Product Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine Imine->Product Reduction Catalyst Catalyst (e.g., Raney Ni, Pd/C) + H₂ Catalyst->Imine

Caption: Reductive Amination Workflow

Experimental Protocol

The following is a representative protocol for the synthesis of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

  • Furfural (freshly distilled)

  • 3-Isopropoxy-propan-1-amine

  • Anhydrous Methanol or 1,4-Dioxane

  • Raney Nickel (or an alternative catalyst such as Palladium on Carbon, Pd/C)

  • Hydrogen Gas (high purity)

  • Standard glassware for organic synthesis

  • High-pressure autoclave or a suitable hydrogenation reactor

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve furfural (1.0 equivalent) in anhydrous methanol.

    • Add 3-isopropoxy-propan-1-amine (1.0-1.2 equivalents) to the solution.

    • Stir the mixture at room temperature for 3-16 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Catalytic Hydrogenation:

    • Transfer the methanolic solution of the imine to a high-pressure autoclave containing a catalytic amount of Raney Nickel (typically 5-10 mol%).

    • Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.

    • Pressurize the reactor with hydrogen to a pressure of 2.0 MPa.[6]

    • Heat the reaction mixture to a temperature of approximately 130°C and maintain for 3 hours with vigorous stirring.[6] The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Wash the catalyst with a small amount of methanol.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the furan ring protons (in the range of δ 6.0-7.5 ppm), the methylene protons adjacent to the furan ring and the nitrogen atom, the aliphatic chain protons, and the isopropyl group protons. The N-H proton of the secondary amine would likely appear as a broad singlet.[7][8]

  • ¹³C NMR: The spectrum would display signals corresponding to the carbon atoms of the furan ring (in the aromatic region), as well as the aliphatic carbons of the propyl and isopropyl chains.

  • IR Spectroscopy: Key absorption bands would be expected for the N-H stretching of the secondary amine (around 3300-3500 cm⁻¹), C-H stretching of the aliphatic and furan ring protons, and the C-O-C stretching of the ether linkage and the furan ring.[9][10][11]

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 197. The fragmentation pattern would likely involve cleavage at the C-N and C-O bonds, as well as fragmentation of the furan ring.[12][13][14]

Safety and Handling

Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine is classified with the GHS07 pictogram, a "Warning" signal word, and the hazard statement H302, indicating it is harmful if swallowed.[3] As with all furan derivatives, this compound should be handled with care in a well-ventilated fume hood.[15] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[15] Furan itself is a flammable liquid and is suspected of causing genetic defects and cancer.[1] Therefore, it is prudent to treat its derivatives with a high degree of caution.

Biological Activity and Potential Applications

While specific pharmacological data for Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine is not available in the public domain, the furan scaffold is a well-established pharmacophore in drug discovery.[1][2] Furan-containing compounds exhibit a wide range of biological activities, including:

  • Antimicrobial: Furan derivatives have shown efficacy against various bacterial and fungal strains.[2]

  • Anti-inflammatory: Certain furan-based molecules act as inhibitors of inflammatory enzymes.[1][2]

  • Anticancer: Some furan derivatives have demonstrated cytotoxic effects against cancer cell lines.[1][2]

  • Central Nervous System Activity: The furan nucleus is present in compounds that interact with neurotransmitter receptors.[1]

The presence of the secondary amine and the isopropoxy group in Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine may modulate its pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further investigation in these therapeutic areas. Its structural similarity to other biologically active furan-2-ylmethyl-amines suggests potential for interaction with various biological targets.

Conclusion

Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine is a furan derivative with potential applications in medicinal chemistry and materials science. While detailed experimental data on its properties and biological activity are limited, its synthesis can be readily achieved through established reductive amination protocols. The known pharmacological profile of the furan scaffold suggests that this compound warrants further investigation as a potential lead in drug discovery programs. This technical guide provides a foundational understanding of this molecule to aid researchers in their future studies.

References

  • Benchchem. (n.d.). Comparative Pharmacological Profiles of Furan-2-ylmethyl-amine Isomers: A Detailed Analysis.
  • Sigma-Aldrich. (n.d.). furan-2-ylmethyl-(3-isopropoxy-propyl)-amine AldrichCPR.
  • Benchchem. (n.d.). Essential Safety and Operational Guidance for Handling 2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran. Retrieved from Benchchem website.

  • Chemical-Suppliers. (n.d.). (3-Furan-2-yl-1-methyl-propyl)methylamine | CAS 1593-37-9.
  • Howei Pharm. (n.d.). Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine.
  • International Furan Chemicals BV. (n.d.). FURFURAL.
  • Benchchem. (n.d.). Synthesis of N-(furan-2-ylmethyl)propan-1-amine from Furfural: A Technical Guide.
  • Benchchem. (n.d.). Technical Support Center: Scale-Up Synthesis of N-(furan-2-ylmethyl)propan-1-amine.
  • eCommons. (n.d.). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives.
  • Canada.ca. (2019, November 25). Furan.
  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from Oriental Journal of Chemistry website.
  • Fluorochem. (n.d.). Furan-2-ylmethyl-isopropyl-amine.
  • Benchchem. (n.d.). A Comparative Spectroscopic Analysis of Furan Amine Isomers.
  • Benchchem. (n.d.). Application Notes and Protocols for the Reductive Amination of Furfural with Propan-1.
  • ResearchGate. (2021, January 12). Synthesis, characterization and crystal structure of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide.
  • Sanderman Publishing House. (2022, October 17). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst.
  • European Journal of Chemistry. (2014, September 15). Synthesis, characterization and crystal structure of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide. Retrieved from European Journal of Chemistry website.
  • ChemicalBook. (n.d.). Furan(110-00-9)IR1.
  • StudySmarter. (2023, October 21). Furan Derivatives: Preparation & Hydrogenation Techniques.
  • SciSpace. (n.d.). Synthesis,Characterization and crystal structure of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide.
  • MDPI. (2023, February 8). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.
  • ResearchGate. (2021, January 12). (PDF) Synthesis, characterization and crystal structure of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide.
  • ResearchGate. (n.d.). (PDF) 10 Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea.
  • MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of (S)-1-(5-methylfuran-2 -.
  • PubMed. (2006, April 5). Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines.
  • AMT. (2025, November 18). Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF-MS.
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  • (n.d.).
  • PubMed. (n.d.). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia.
  • DOI. (n.d.). REGIOSPECIFIC PREPARATION OF SUBSTITUTED FURANS FROM SOME 5-SUBSTITUTED DERIVATIVES OF 1,1-DIETHOXYALK-3-YN-2-ONES.
  • Rsc.org. (n.d.). Open Access proceedings Journal of Physics.
  • International Journal of Pharmaceutical Sciences Review and Research. (2018, October 30). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Retrieved from International Journal of Pharmaceutical Sciences Review and Research website.
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  • Benchchem. (n.d.). Comparative Pharmacological Profiles of Furan-2-ylmethyl-amine Isomers: A Detailed Analysis.
  • NextSDS. (n.d.). FURAN-3-YLMETHYL-(TETRAHYDRO-FURAN-2-YLMETHYL)-AMINE.
  • PubChem. (n.d.). 3-(Furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine | C14H17NO2 | CID 2921616.

Sources

Exploratory

1H and 13C NMR spectral data for Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine. In the absence of published experimental spectra for this specific molecule, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By dissecting the molecule into its constituent functional groups—a 2-substituted furan ring, a secondary amine, a propyl chain, and an isopropoxy group—we can forecast the chemical shifts, multiplicities, and coupling constants with a high degree of confidence. This guide is grounded in foundational NMR principles and draws upon extensive spectral data from analogous structures. Furthermore, it outlines a robust experimental protocol for acquiring high-quality NMR data, ensuring that researchers can validate these predictions.

Introduction

Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine is a molecule of interest in medicinal chemistry and materials science due to the versatile reactivity of the furan moiety and the potential for the amine side chain to interact with biological targets.[1] Structural elucidation is a cornerstone of chemical research, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution.[2] This guide will provide a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of the title compound, offering a virtual roadmap for its characterization.

The rationale for this predictive approach stems from the additive nature of substituent effects on chemical shifts in NMR spectroscopy.[3] By understanding the typical spectral signatures of each component of the molecule, we can construct a complete and detailed picture of the expected full spectrum.

Predicted Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following atom numbering convention will be used throughout this guide.

Figure 1: Molecular structure and atom numbering for Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine.

Experimental Protocol for NMR Data Acquisition

The quality of NMR data is profoundly dependent on meticulous sample preparation.[4][5] The following protocol is designed to yield high-resolution spectra suitable for detailed structural analysis.

Sample Preparation
  • Analyte Purity: Ensure the Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine sample is of high purity (>95%), as impurities can complicate spectral interpretation.[6]

  • Massing: Accurately weigh approximately 10-20 mg of the solid compound for ¹H NMR and 50-100 mg for ¹³C NMR.[5]

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its excellent solubilizing properties for a wide range of organic molecules and its relatively simple residual solvent peak.[7]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[5]

  • Internal Standard: Tetramethylsilane (TMS) is the standard internal reference, with its signal set to 0.00 ppm.[8] Often, commercially available deuterated solvents contain TMS. If not, a small amount can be added.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube, ensuring a sample height of 40-50 mm.[5][9]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Spectrometer Setup and Data Acquisition
  • Instrumentation: A 400 MHz (or higher) spectrometer is recommended for achieving good signal dispersion.

  • Shimming: The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.[5]

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 220 ppm.[10]

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.[11]

A Sample Weighing (10-20 mg for ¹H, 50-100 mg for ¹³C) B Dissolution in CDCl₃ (0.6-0.7 mL) A->B C Transfer to NMR Tube B->C D Spectrometer Insertion C->D E Locking and Shimming D->E F ¹H NMR Acquisition E->F G ¹³C NMR Acquisition E->G H Data Processing and Analysis F->H G->H

Figure 2: A generalized workflow for NMR data acquisition.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine in CDCl₃ is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of nearby atoms (O, N) and the aromaticity of the furan ring.[12][13]

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-4 (Furan) ~7.35Doublet of doublets (dd)J ≈ 1.8, 0.8The α-proton to the furan oxygen is the most deshielded.[14][15]
H-3 (Furan) ~6.30Doublet of doublets (dd)J ≈ 3.2, 1.8β-proton, shielded relative to H-4.[14][15]
H-2 (Furan) ~6.20Doublet of doublets (dd)J ≈ 3.2, 0.8β-proton adjacent to the substituent.[14][15]
H-5 (CH₂-N) ~3.75Singlet (or very narrow triplet)-Methylene protons adjacent to the furan ring and the amine nitrogen.
H-9 (CH-O) ~3.60SeptetJ ≈ 6.1Methine proton of the isopropoxy group, split by six methyl protons.
H-8 (CH₂-O) ~3.45Triplet (t)J ≈ 6.5Methylene protons adjacent to the ether oxygen.
H-6 (N-CH₂) ~2.65Triplet (t)J ≈ 7.0Methylene protons adjacent to the amine nitrogen.
H-7 (CH₂) ~1.75Quintet (or multiplet)J ≈ 6.8Methylene protons of the propyl chain, coupled to H-6 and H-8.
H-10, H-11 (CH₃) ~1.15Doublet (d)J ≈ 6.1Equivalent methyl protons of the isopropoxy group.
N-H ~1.5-3.0Broad singlet-The chemical shift is variable and concentration-dependent; the peak is often broad due to quadrupole broadening and exchange.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are primarily determined by the hybridization and the electronic environment of the carbon atoms.[11][16]

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1 (Furan) ~153.0Quaternary carbon of the furan ring attached to the substituent.
C-4 (Furan) ~142.0α-carbon to the furan oxygen.[3]
C-3 (Furan) ~110.0β-carbon to the furan oxygen.[3]
C-2 (Furan) ~107.0β-carbon to the furan oxygen, adjacent to the substituent.[3]
C-9 (CH-O) ~72.0Methine carbon of the isopropoxy group.
C-8 (CH₂-O) ~70.0Methylene carbon adjacent to the ether oxygen.
C-5 (CH₂-N) ~48.0Methylene carbon attached to the furan ring and the amine.
C-6 (N-CH₂) ~47.0Methylene carbon adjacent to the amine nitrogen.
C-7 (CH₂) ~29.0Central methylene carbon of the propyl chain.
C-10, C-11 (CH₃) ~22.0Equivalent methyl carbons of the isopropoxy group.

Conclusion

This technical guide provides a detailed predictive framework for the ¹H and ¹³C NMR spectral analysis of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine. The forecasted chemical shifts, multiplicities, and coupling constants are based on established principles of NMR spectroscopy and data from analogous molecular fragments. The provided experimental protocol offers a reliable method for obtaining high-quality spectra to verify these predictions. This document is intended to serve as a valuable resource for researchers in confirming the structure and purity of this compound, thereby facilitating its further investigation in various scientific fields.

References

  • A Technical Guide to the Prediction of 13C NMR Chemical Shifts in Furan Derivatives - Benchchem. (n.d.).
  • NMR Sample Preparation Guidelines. (n.d.). Scribd. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. (2007, February 24). Taylor & Francis. Retrieved from [Link]

  • Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Retrieved from [Link]

  • NMR sample preparation guidelines. (2025, May 23). Retrieved from [Link]

  • How does solvent choice effect chemical shift in NMR experiments? (2022, January 13). Reddit. Retrieved from [Link]

  • NMR Sample Preparation Guidelines. (2011, February 16). Retrieved from [Link]

  • Perfect and Defective 13C-Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. (n.d.). ChemRxiv. Retrieved from [Link]

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Modgraph. Retrieved from [Link]

  • Chemical Shift Internal References and Solvent Effects in Analytical Chemistry. (2024, April 4). JoVE Core. Retrieved from [Link]

  • 1H chemical shifts in NMR. Part 18.1 Ring currents and ??-electron effects in hetero-aromatics. (2015, May 19). ResearchGate. Retrieved from [Link]

  • The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • 13-C NMR - How Many Signals. (2022, February 8). Master Organic Chemistry. Retrieved from [Link]

  • THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. (2025, January 28). PubMed. Retrieved from [Link]

  • 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. (2024, October 11). MDPI. Retrieved from [Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]

  • Chemical shifts. (n.d.). Retrieved from [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.). Retrieved from [Link]

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  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]

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  • (3-Furan-2-yl-1-methyl-propyl)methylamine. (n.d.). Chemical-Suppliers. Retrieved from [Link]

  • Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. (2025, December 2). Retrieved from [Link]

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Foundational

Safety data sheet (SDS) and toxicity profile of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine

Safety Data Sheet (SDS) & Toxicity Profile of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine: A Technical Guide for Preclinical Drug Development Executive Summary Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine (CAS: 244641-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Safety Data Sheet (SDS) & Toxicity Profile of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine: A Technical Guide for Preclinical Drug Development

Executive Summary

Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine (CAS: 244641-21-2) is a specialized heterocyclic building block frequently utilized in fragment-based drug discovery and combinatorial library synthesis. As a Senior Application Scientist, I approach the integration of such compounds not merely as a structural exercise, but as a multidimensional assessment of physicochemical viability and toxicological risk. The presence of a furan moiety paired with a secondary amine introduces specific metabolic liabilities that must be understood early in the pipeline to mitigate late-stage attrition. This whitepaper provides an in-depth analysis of its structural properties, safety profile, and the mechanistic causality behind its toxicity.

Physicochemical Profiling & Structural Analysis

Understanding the baseline properties of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine is critical for assay design, formulation, and predicting pharmacokinetic behavior. The molecule consists of three key pharmacophoric regions:

  • Furan Ring : An electron-rich aromatic system that serves as a versatile hydrogen bond acceptor but acts as a primary site for oxidative metabolism.

  • Secondary Amine : Provides a basic center, allowing for salt formation (e.g., hydrochloride salts) to improve aqueous solubility, while also serving as a nucleophilic handle for coupling reactions.

  • Isopropoxy-propyl Chain : Imparts lipophilicity, enhancing cellular membrane permeability but potentially increasing non-specific binding in biochemical assays.

Table 1: Physicochemical and Identificational Properties

PropertyValue
Chemical Name Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine
CAS Number 244641-21-2
Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
SMILES String CC(C)OCCCNCc1ccco1
InChI Key YRXHRCBJTHWIGL-UHFFFAOYSA-N
Physical Form Solid

Safety Data Sheet (SDS) & Hazard Classifications

From a safety and regulatory standpoint, handling this compound requires strict adherence to Globally Harmonized System (GHS) protocols. The primary hazard classification is driven by its acute oral toxicity.

Table 2: SDS Hazard Summary

ClassificationDetails
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statement H302: Harmful if swallowed (Acute Tox. 4 Oral)
Storage Class 11 (Combustible Solids)
Water Hazard Class WGK 3 (Highly hazardous to water)

Mechanistic Toxicity Profile: The Furan Liability

The designation of Acute Tox. 4 Oral (H302) is not arbitrary; it is deeply rooted in the hepatic first-pass metabolism of the furan ring. When ingested orally, the compound is transported via the portal vein directly to the liver, where it encounters the Cytochrome P450 (CYP450) enzyme system.

Research demonstrates that furan-containing compounds are highly susceptible to oxidation by the CYP2E1 isoenzyme[1]. This phase I metabolic process cleaves the furan ring, generating a highly reactive α,β-unsaturated dialdehyde known as cis-2-butene-1,4-dial (BDA)[1][2].

BDA is a potent electrophile. In a physiological environment, it rapidly undergoes nucleophilic attack by cellular thiols and amines, leading to two primary toxicological outcomes:

  • Glutathione (GSH) Depletion : BDA reacts with GSH to form mono- and bis-conjugates[3]. While this is a detoxification mechanism, rapid depletion of intracellular GSH induces severe oxidative stress.

  • Macromolecular Adduction : If the GSH pool is exhausted, BDA covalently binds to the ε-amino groups of lysine residues and the sulfhydryl groups of cysteine residues in critical hepatic proteins[3]. Furthermore, it can form cross-links with DNA nucleosides (such as 2'-deoxyguanosine), leading to genotoxicity and cellular apoptosis[2].

This metabolic activation cascade is the fundamental causality behind the acute oral toxicity observed in furan-derived amines.

Pathway Visualization

Below is the logical flow of the metabolic activation and subsequent toxicity of the furan moiety.

G A Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine (Parent Compound) B CYP450 (CYP2E1) Oxidation (Hepatic Phase I Metabolism) A->B First-Pass Metabolism C cis-2-butene-1,4-dial (BDA) (Reactive Electrophile) B->C Furan Ring Opening D GSH Conjugation (Detoxification / Trapping) C->D Electrophilic Attack E Protein & DNA Adduction (Covalent Binding) C->E Nucleophilic Attack by Lys/Cys/DNA F Hepatotoxicity & Cellular Apoptosis (Acute Tox. 4 Oral) E->F Cellular Stress Response

Figure 1: CYP450-mediated metabolic activation of the furan moiety leading to cellular toxicity.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, any drug discovery program utilizing this compound must implement rigorous screening protocols. The following methodologies are designed as self-validating systems, ensuring that experimental artifacts are minimized and causality is clearly established.

Protocol A: In Vitro Hepatotoxicity & Reactive Metabolite Trapping

Objective : To quantify the formation of the reactive BDA intermediate and assess its impact on hepatic cell viability, validating the H302 hazard classification.

  • Microsomal Incubation : Prepare a 1 mL reaction mixture containing 1 mg/mL Human Liver Microsomes (HLMs), 100 mM potassium phosphate buffer (pH 7.4), and 50 µM of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine.

  • GSH Trapping System : Add 5 mM of reduced Glutathione (GSH) to the mixture.

    • Causality: GSH acts as a surrogate nucleophile to trap the transient BDA intermediate before it degrades, forming a stable BDA-GSH conjugate that can be detected analytically[3].

  • Reaction Initiation : Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH (the essential electron-donating cofactor for CYP450 enzymes).

  • Termination & Precipitation : After 60 minutes, terminate the reaction by adding 1 mL of ice-cold acetonitrile containing a known internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate microsomal proteins.

  • LC-MS/MS Analysis : Analyze the supernatant using liquid chromatography-tandem mass spectrometry. Monitor for parent compound depletion and the specific mass transition of the BDA-GSH adduct.

    • Self-Validation: Always run a parallel control reaction without NADPH. If the BDA-GSH adduct is absent in the control, it definitively proves that BDA formation is strictly a CYP450-dependent metabolic process, ruling out spontaneous degradation.

Protocol B: Safe Handling & HTS Library Preparation

Objective : To safely solubilize and format the compound for High-Throughput Screening (HTS) while preserving its structural integrity.

  • PPE & Environment : Conduct all handling within a Class II biological safety cabinet or a certified fume hood. Wear nitrile gloves (EN 374 compliant), safety goggles, and a lab coat due to the GHS07 (Warning) classification.

  • Stock Solubilization : Weigh exactly 10.0 mg of the solid compound. Dissolve in 506 µL of anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 100 mM master stock.

    • Causality: Utilizing anhydrous DMSO prevents the hydrolytic degradation of the amine and ensures complete solubilization of the lipophilic isopropoxy-propyl chain, preventing compound precipitation during acoustic dispensing.

  • Aliquoting : Dispense the 100 mM stock into 10 µL single-use aliquots in matrix tubes.

  • Storage : Seal with pierceable foil caps and store at -20°C in a desiccated environment.

    • Self-Validation: Perform LC-MS Quality Control (QC) on a random aliquot every 3 months to verify >95% purity and the absence of spontaneous furan oxidation products.

References

  • Sigma-Aldrich. "furan-2-ylmethyl-(3-isopropoxy-propyl)-amine AldrichCPR". Sigma-Aldrich Product Catalog.

  • Gates, L. A., et al. "Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes". PubMed / National Institutes of Health. 1

  • Peterson, L. A. "Electrophilic Intermediates Produced by Bioactivation of Furan". Taylor & Francis Online. 2

  • Chen, L., et al. "Degraded protein adducts of cis-2-butene-1,4-dial are urinary and hepatocyte metabolites of furan". PubMed Central / National Institutes of Health. 3

Sources

Exploratory

A Technical Guide to the Solubility of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine (CAS 244641-21-2). As specific experimental solubility data for this compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine (CAS 244641-21-2). As specific experimental solubility data for this compound is not extensively available in public literature, this document establishes a predictive framework based on its molecular structure and well-established principles of physical chemistry. We will deconstruct the molecule's constituent functional groups to forecast its behavior in a range of polar and non-polar organic solvents. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for researchers to determine precise solubility values. This information is critical for professionals in drug development, chemical synthesis, and materials science, where solubility dictates formulation, reaction conditions, and bioavailability.

Introduction: The Critical Role of Solubility

Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in chemical and pharmaceutical sciences.[1][2] For a compound like Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine, understanding its solubility profile is paramount for a variety of applications:

  • Drug Development: Solubility directly impacts a drug candidate's bioavailability and formulation possibilities. Poor solubility is a leading cause of failure in the development pipeline.[1]

  • Chemical Synthesis: The choice of solvent is crucial for reaction kinetics, purification (e.g., crystallization), and product yield.[1]

  • Material Science: For applications involving polymers or coatings, controlling solvent-solute interactions is vital for creating uniform dispersions and functional materials.[3]

This guide will provide both a theoretical prediction of solubility and the practical means to verify it, empowering researchers to make informed decisions in their work.

Molecular Structure and Physicochemical Analysis

Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine, with the molecular formula C₁₁H₁₉NO₂, possesses a unique combination of functional groups that create an amphiphilic character. An analysis of its structure is key to predicting its solubility.

  • Molecular Weight: 197.28 g/mol

The structure consists of:

  • Furan Ring: A five-membered aromatic heterocycle containing an oxygen atom. While the ring itself is largely non-polar, the oxygen atom introduces some polarity and can act as a hydrogen bond acceptor. Furans are generally soluble in common organic solvents like alcohol, ether, and acetone.[4][5]

  • Secondary Amine (-NH-): This is a highly polar functional group. The nitrogen atom's lone pair of electrons makes it a strong hydrogen bond acceptor, and the N-H bond allows it to act as a hydrogen bond donor. This feature is crucial for solubility in protic solvents.[6][7][8]

  • Ether Linkage (-O-): The isopropoxy group contains an ether linkage. The oxygen atom is polar and can accept hydrogen bonds, contributing to solubility in polar solvents.

  • Alkyl Chains: The propyl and isopropyl groups are non-polar, hydrophobic components. These hydrocarbon portions of the molecule will drive solubility in non-polar solvents.

This combination of polar (amine, ether, furan oxygen) and non-polar (furan ring, alkyl chains) moieties suggests that the molecule will not be exclusively soluble in one class of solvent but will instead exhibit a graduated solubility across a spectrum of polarities.

Caption: Structural components influencing solubility.

Theoretical Framework for Solubility Prediction

The Principle of "Like Dissolves Like"

The most fundamental principle governing solubility is that "like dissolves like."[2][9] This means:

  • Polar solutes tend to dissolve in polar solvents .

  • Non-polar solutes tend to dissolve in non-polar solvents .

The solubility of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine will depend on the balance of its polar (amine, ether) and non-polar (alkyl, furan ring) characteristics when interacting with a given solvent. For instance, the hydrogen bonding capability of the amine group will be the dominant factor for solubility in protic solvents like alcohols, while the alkyl chains will facilitate dissolution in hydrocarbons like hexane.[10]

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameters (HSP) offer a powerful model.[11] HSP dissects the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.[3]

Each molecule (solute and solvent) can be described by a point in this three-dimensional "Hansen space." The principle remains that substances with closer HSP coordinates are more likely to be miscible.[3] While determining the precise HSP values for a novel compound requires extensive experimentation, the concept provides an authoritative framework for rationalizing and predicting solubility based on the contributions of its functional groups.[9][12]

Predicted Solubility Profile

Based on the structural analysis and theoretical principles, the following solubility profile is predicted for Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine. This serves as a hypothesis to be validated by the experimental protocol outlined in the subsequent section.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Hexane, TolueneModerate to LowThe alkyl chains and furan ring favor interaction, but the polar amine and ether groups will limit miscibility, especially in highly non-polar hexane.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, AcetoneHigh to Very HighThese solvents can engage in dipole-dipole interactions and accept hydrogen bonds from the amine N-H. THF is structurally similar to the furan moiety.
Polar Protic Ethanol, MethanolHighStrong hydrogen bonding (both donating and accepting) between the amine/ether groups and the solvent's hydroxyl group will drive solubility.[8][13]
Highly Polar WaterLow to InsolubleWhile the molecule has hydrogen bonding sites, the significant non-polar character from the C11 hydrocarbon backbone will likely make it poorly soluble in water.[13]

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a robust and reliable experimental method is required. The shake-flask method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies.[1][14][15][16]

Objective

To determine the equilibrium solubility of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine in a selected range of organic solvents at a controlled temperature (e.g., 25 °C).

Materials & Equipment
  • Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine (crystalline solid or oil)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control[16]

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

Step-by-Step Methodology
  • Preparation: Add an excess amount of the compound to a series of vials. The presence of undissolved solid is essential to ensure saturation.[1]

  • Solvent Addition: Accurately add a precise volume (e.g., 2.0 mL) of each selected solvent to its respective vial.

  • Equilibration: Secure the vials on an orbital shaker. Agitate at a constant speed and temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[17][18]

  • Phase Separation: Allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample from the clear supernatant using a syringe fitted with a filter to remove all undissolved particles.[16]

  • Dilution: Immediately dilute the filtered, saturated solution with a known volume of the appropriate solvent to prevent precipitation and bring the concentration within the analytical instrument's linear range.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

  • Calculation: Calculate the original solubility by accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.

This entire process should be performed in triplicate for each solvent to ensure statistical validity.[16]

Solubility_Workflow A 1. Add Excess Compound to Vial B 2. Add Precise Volume of Solvent A->B C 3. Equilibrate on Shaker (24-48h, 25°C) B->C D 4. Settle & Filter Supernatant C->D E 5. Dilute Sample (Known Factor) D->E F 6. Quantify Concentration (e.g., HPLC) E->F G 7. Calculate Solubility (mg/mL or mol/L) F->G

Caption: Workflow for the Shake-Flask Solubility Method.

Conclusion and Implications

Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine is an amphiphilic molecule with both polar and non-polar functional groups. This structure predicts a versatile solubility profile, with highest solubility expected in polar aprotic and polar protic solvents such as THF, acetone, and ethanol. Conversely, its solubility is predicted to be limited in the extremes of the polarity spectrum, namely in non-polar alkanes and water.

For researchers in drug development, this profile suggests that formulating the compound in aqueous-based media for intravenous administration would likely require solubilizing agents, whereas oral formulations using lipid-based systems might be more straightforward. For synthetic chemists, solvents like THF or dichloromethane would be excellent initial choices for reaction media. The detailed experimental protocol provided herein serves as a robust blueprint for obtaining the precise quantitative data needed to guide these critical research and development decisions.

References

  • Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. [Link]

  • Rowan Scientific. (2025, February 25). The Evolution of Solubility Prediction Methods. Rowan Scientific. [Link]

  • Hansen Solubility Parameters. (n.d.). Hansen Solubility. [Link]

  • Stefanis, E., & Panayiotou, C. (2012). Revisiting Hansen Solubility Parameters by Including Thermodynamics. UvA-DARE (Digital Academic Repository). [Link]

  • West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services. [Link]

  • Rizi, R. S., et al. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. [Link]

  • Quora. (2018, March 30). Are amines soluble in organic solvents? Quora. [Link]

  • Ciurla, H. S., et al. (2023, January 27). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry - ACS Publications. [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Scribd. (n.d.). Solubility of Organic Compounds Experiment | PDF. Scribd. [Link]

  • Unknown. (n.d.). Organic Chemistry II (Chem2042). [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Wang, X., et al. (2014, March 18). Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents. Journal of Chemical & Engineering Data - ACS Publications. [Link]

  • ChemBK. (2025, August 20). Furan. ChemBK. [Link]

  • Kos, R. V., et al. (n.d.). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. [Link]

  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Furan. Wikipedia. [Link]

  • Unknown. (n.d.). Organic Chemistry II. [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. World Health Organization. [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Chemguide. (n.d.). an introduction to amines. Chemguide. [Link]

  • Chemical-Suppliers. (n.d.). (3-Furan-2-yl-1-methyl-propyl)methylamine | CAS 1593-37-9. Chemical-Suppliers. [Link]

  • Nivrutti, P. G., et al. (2024, January 25). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]

  • Howei Pharm. (n.d.). Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine. Howei Pharm. [Link]

  • PubChem. (n.d.). 3-(Furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine. PubChem. [Link]

  • NIST WebBook. (n.d.). 2-Furanmethanamine. NIST WebBook. [Link]

  • MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

Sources

Exploratory

A Technical Guide to the Calculation of Exact Mass and Molecular Weight for Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine

Introduction In the fields of chemical research, drug discovery, and analytical science, the precise characterization of a molecule is paramount. Two fundamental, yet often confused, metrics are central to this character...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the fields of chemical research, drug discovery, and analytical science, the precise characterization of a molecule is paramount. Two fundamental, yet often confused, metrics are central to this characterization: Molecular Weight and Exact Mass . While seemingly interchangeable, they arise from different fundamental principles and serve distinct, critical purposes. This guide provides an in-depth, technically-grounded methodology for the calculation of both values for the compound Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine , a molecule with applications in chemical synthesis and materials science.

This document is designed for researchers and professionals who require not only the "what" but the "why" behind these calculations. We will explore the theoretical underpinnings of each value, provide step-by-step protocols for their determination, and discuss their practical applications, particularly the distinction between stoichiometric calculations for bulk material and spectral analysis for structural elucidation.

Section 1: Foundational Principles: Molecular Weight vs. Exact Mass

The core difference between molecular weight and exact mass lies in the concept of isotopes—variants of a particular chemical element which differ in neutron number.[1]

Molecular Weight (Average Molecular Mass)

Molecular weight represents the weighted average mass of a molecule's constituent atoms based on the natural terrestrial abundance of their isotopes.[2] The values for standard atomic weights are determined and published by the IUPAC (International Union of Pure and Applied Chemistry) and are the figures typically found on a standard periodic table.[2][3] Because it accounts for the statistical distribution of all isotopes in a macroscopic sample, molecular weight is the correct value to use for stoichiometric calculations, such as preparing solutions of a specific molarity or determining reaction yields. The unit for molecular weight is typically grams per mole ( g/mol ).

Exact Mass (Monoisotopic Mass)

In contrast, exact mass is the calculated mass of a molecule containing only the most abundant naturally occurring isotope of each constituent element.[4][5] For the common elements in organic chemistry—Carbon, Hydrogen, Nitrogen, and Oxygen—these are ¹²C, ¹H, ¹⁴N, and ¹⁶O, respectively. This value is of paramount importance in high-resolution mass spectrometry (HRMS), such as with Time-of-Flight (TOF) or Orbitrap analyzers, which are capable of resolving the signals of individual isotopologues.[6] The experimentally determined mass of an ion in an HRMS spectrum corresponds to its exact mass, not its average molecular weight. The unit for exact mass is the unified atomic mass unit (u) or the Dalton (Da).

Section 2: Determination of the Molecular Formula

The first and most critical step for any mass calculation is to establish the correct molecular formula for the compound of interest.

  • Compound Name: Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine

  • Structural Components: The name implies the following structure:

    • A furan-2-ylmethyl group: A furan ring attached at position 2 to a CH₂ group.

    • An amine nitrogen linker.

    • A 3-isopropoxy-propyl group: A three-carbon (propyl) chain where an isopropoxy group (-O-CH(CH₃)₂) is attached to the third carbon.

  • Elemental Composition: By summing the atoms from each component, we arrive at the molecular formula. This is corroborated by chemical supplier data.

    • Carbon (C): 5 (furan ring + methyl) + 3 (propyl chain) + 3 (isopropoxy group) = 11

    • Hydrogen (H): 5 (furan ring + methyl) + 6 (propyl chain) + 1 (amine) + 7 (isopropoxy group) = 19

    • Nitrogen (N): 1 (amine linker)

    • Oxygen (O): 1 (furan ring) + 1 (isopropoxy group) = 2

  • Verified Molecular Formula: C₁₁H₁₉NO₂

Section 3: Protocol for Molecular Weight Calculation

This protocol details the calculation of the average molecular weight, which is essential for laboratory work involving bulk quantities of the compound.

Step 1: Assemble Standard Atomic Weights

The standard atomic weights as provided by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW) are required.[7] For elements with a range, the conventional value is used.

ElementSymbolStandard Atomic Weight (Ar)
CarbonC12.011 u
HydrogenH1.008 u
NitrogenN14.007 u
OxygenO15.999 u
Step 2: Calculate the Contribution of Each Element

Multiply the count of each atom in the molecular formula (C₁₁H₁₉NO₂) by its standard atomic weight.

  • Carbon: 11 atoms × 12.011 u/atom = 132.121 u

  • Hydrogen: 19 atoms × 1.008 u/atom = 19.152 u

  • Nitrogen: 1 atom × 14.007 u/atom = 14.007 u

  • Oxygen: 2 atoms × 15.999 u/atom = 31.998 u

Step 3: Sum the Elemental Contributions

The sum of these values yields the molecular weight of the compound.

Molecular Weight = 132.121 + 19.152 + 14.007 + 31.998 = 197.278 g/mol

This calculated value aligns with the molecular weight provided by commercial suppliers.

Section 4: Protocol for Exact Mass Calculation

This protocol outlines the calculation of the monoisotopic or exact mass, a critical parameter for the identification of the compound via high-resolution mass spectrometry.

Step 1: Assemble Masses of the Most Abundant Isotopes

The exact mass calculation utilizes the mass of the most stable or abundant isotope for each element, not the weighted average.[5]

ElementIsotopeIsotopic Mass (u)Natural Abundance (%)
Carbon¹²C12.000000 (by definition)98.93
Hydrogen¹H1.00782599.9885
Nitrogen¹⁴N14.00307499.632
Oxygen¹⁶O15.99491599.757
(Source: Data compiled from various isotopic mass tables)[8][9]
Step 2: Calculate the Contribution of Each Isotope

Multiply the count of each atom in the molecular formula (C₁₁H₁₉NO₂) by the mass of its most abundant isotope.

  • Carbon (¹²C): 11 atoms × 12.000000 u/atom = 132.000000 u

  • Hydrogen (¹H): 19 atoms × 1.007825 u/atom = 19.148675 u

  • Nitrogen (¹⁴N): 1 atom × 14.003074 u/atom = 14.003074 u

  • Oxygen (¹⁶O): 2 atoms × 15.994915 u/atom = 31.989830 u

Step 3: Sum the Isotopic Contributions

The sum of these values gives the exact mass of the molecule.

Exact Mass = 132.000000 + 19.148675 + 14.003074 + 31.989830 = 197.141579 u

Section 5: Summary and Practical Application

The calculated values for Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine are summarized below.

ParameterValueUnitPrimary Application
Molecular FormulaC₁₁H₁₉NO₂-Foundational chemical identity
Molecular Weight 197.278 g/mol Stoichiometry, solution preparation, bulk chemistry
Exact Mass 197.141579 u (or Da)High-Resolution Mass Spectrometry (HRMS) analysis

Causality in Application:

  • When a chemist weighs out 197.278 grams of this substance, they have, on average, one mole of molecules, accounting for the natural isotopic distribution. This is why Molecular Weight is used for macroscopic lab work.

  • When a single molecule is ionized and sent through a high-resolution mass spectrometer, the instrument measures the mass of that specific molecule, which is overwhelmingly likely to be composed of the most abundant isotopes. This is why Exact Mass is the value used to identify the compound from its mass spectrum.

Section 6: Workflow Visualization

The logical flow for determining which mass value to use is depicted in the following diagram.

G cluster_input Input cluster_application Application Context cluster_mw Molecular Weight Calculation cluster_em Exact Mass Calculation Compound Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine (C₁₁H₁₉NO₂) Bulk Bulk Properties (e.g., Stoichiometry, Molarity) Compound->Bulk HRMS High-Resolution Analysis (e.g., LC-QTOF, Orbitrap) Compound->HRMS MW_Calc Calculate Molecular Weight Bulk->MW_Calc EM_Calc Calculate Exact Mass HRMS->EM_Calc MW_Data Use Standard Atomic Weights (Weighted Isotopic Average) MW_Calc->MW_Data Requires MW_Formula MW = Σ(Atom Count × Ar) MW_Data->MW_Formula Applied via MW_Result Result: 197.278 g/mol MW_Formula->MW_Result Yields EM_Data Use Most Abundant Isotope Masses (¹²C, ¹H, ¹⁴N, ¹⁶O) EM_Calc->EM_Data Requires EM_Formula EM = Σ(Atom Count × Isotopic Mass) EM_Data->EM_Formula Applied via EM_Result Result: 197.141579 u EM_Formula->EM_Result Yields

Caption: Workflow for selecting and calculating molecular weight versus exact mass.

References

  • Title: What is the Difference Between Exact Mass and Molecular Weight. Source: Pediaa.com. URL: [Link]

  • Title: Atomic Weights of the Elements 2023. Source: IUPAC. URL: [Link]

  • Title: What is the difference between molecular weight and exact mass? Source: Quora. URL: [Link]

  • Title: Standard atomic weight. Source: Wikipedia. URL: [Link]

  • Title: Standard Atomic Weights. Source: Commission on Isotopic Abundances and Atomic Weights. URL: [Link]

  • Title: Exact Molecular Mass versus Molecular Weight. Source: Organic Chemistry at CU Boulder. URL: [Link]

  • Title: Calculating Exact Masses. Source: Mass Spectrometry Facility, University of Missouri. URL: [Link]

  • Title: Atomic Weight of the elements. Source: Photographic Periodic Table. URL: [Link]

  • Title: Exact mass vs molecular weight. Source: Reddit r/Chempros. URL: [Link]

  • Title: Exact Masses of Common Elements and Isotopes. Source: Michigan State University. URL: [Link]

  • Title: Physics: Atomic Number and Atomic Weight. Source: Jack Westin. URL: [Link]

  • Title: Masses - MSU chemistry. Source: Michigan State University. URL: [Link]

  • Title: Table of Isotopic Masses and Natural Abundances. Source: MoltenSalt.org. URL: [Link]

  • Title: Exact Masses of the Elements and Isotopic Abundances. Source: Scientific Instrument Services. URL: [Link]

  • Title: Table of Isotopic Masses and Natural Abundances (Alternative Source). Source: University of North Carolina. URL: [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine

Document Type: Standard Operating Procedure & Application Note Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists Overview and Mechanistic Rationale Furan-2-ylmethyl-(3-is...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Procedure & Application Note Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists

Overview and Mechanistic Rationale

Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine (Molecular Weight: 197.27 g/mol , Formula: C11H19NO2) is a versatile secondary amine building block frequently utilized in the synthesis of novel heterocyclic therapeutics and targeted screening libraries[1].

The most efficient, scalable, and atom-economical method for synthesizing this secondary amine is via the direct reductive amination of furfural (furan-2-carboxaldehyde) with 3-isopropoxypropylamine.

Why Sodium Triacetoxyborohydride (STAB)? Historically, reductive aminations were performed using sodium cyanoborohydride (NaBH3CN). However, NaBH3CN is highly toxic and generates hazardous hydrogen cyanide gas during aqueous workup. As established by Abdel-Magid et al., Sodium Triacetoxyborohydride (NaBH(OAc)3) serves as the gold-standard reagent for this transformation[2][3]. STAB is mildly reducing; it exhibits exceptional chemoselectivity, rapidly reducing the in situ generated iminium ion without reducing the starting furfural[4]. Furthermore, because the reaction involves an aldehyde rather than a ketone, the addition of an acetic acid catalyst is generally unnecessary, streamlining the protocol and minimizing potential side reactions[2].

Experimental Workflow & Logical Relationship

The following diagram illustrates the sequential phases of the reductive amination process, highlighting the transition from raw materials to the purified secondary amine.

G Start Furfural + 3-Isopropoxypropylamine Solvent Dissolve in DCE (0.2 M Concentration) Start->Solvent Imine Hemiaminal / Imine Formation Solvent->Imine RT, 30 min Reduce Add NaBH(OAc)3 (1.4 Equivalents) Imine->Reduce React Stir at 20-25°C (2-4 hours) Reduce->React Quench Quench with Sat. NaHCO3 React->Quench Complete consumption of aldehyde Extract Extract (DCM), Dry (Na2SO4) Quench->Extract Product Furan-2-ylmethyl- (3-isopropoxy-propyl)-amine Extract->Product Purify via Chromatography

Figure 1: Process flow for the STAB-mediated reductive amination of furfural.

Quantitative Data: Materials and Reagents

The following stoichiometric table is optimized for a 10 mmol scale synthesis. 1,2-Dichloroethane (DCE) is the preferred solvent as it provides superior solubility for STAB and accelerates the reaction rate compared to Tetrahydrofuran (THF)[4].

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Reaction
Furfural 96.081.00 eq961 mg (10.0 mmol)Electrophile (Starting Material)
3-Isopropoxypropylamine 117.191.05 eq1.23 g (10.5 mmol)Nucleophile (Starting Material)
NaBH(OAc)3 (STAB) 211.941.40 eq2.97 g (14.0 mmol)Chemoselective Reducing Agent
1,2-Dichloroethane (DCE) 98.96N/A50 mL (0.2 M)Reaction Solvent
Dichloromethane (DCM) 84.93N/AAs neededExtraction Solvent
Sat. NaHCO3 (aq) N/AN/A30 mLQuenching Agent / Base

Step-by-Step Synthesis Methodology

Phase 1: Imine Formation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Solvent Addition: Add 50 mL of anhydrous 1,2-Dichloroethane (DCE) to the flask.

  • Reagent Introduction: Syringe in 961 mg (10.0 mmol) of furfural, followed by 1.23 g (10.5 mmol) of 3-isopropoxypropylamine.

  • Pre-Stirring (Causality Insight): Allow the mixture to stir at room temperature (20-25 °C) for 30 minutes. Note: While STAB can often be added concurrently (direct reductive amination), allowing a brief pre-stir facilitates initial hemiaminal/imine formation, which can prevent the competitive direct reduction of the aldehyde to furfuryl alcohol.

Phase 2: Reduction
  • Reducing Agent Addition: Add 2.97 g (14.0 mmol) of Sodium Triacetoxyborohydride (STAB) in small portions over 5 minutes. The reaction is mildly exothermic; portion-wise addition prevents localized heating.

  • Reaction Monitoring: Stir the opaque, milky suspension at room temperature. Monitor the reaction progress via TLC (Thin Layer Chromatography) or LC-MS. Complete consumption of the starting furfural typically occurs within 2 to 4 hours[2].

Phase 3: Quenching and Workup
  • Quenching (Causality Insight): Once the aldehyde is fully consumed, carefully quench the reaction by adding 30 mL of saturated aqueous Sodium Bicarbonate (NaHCO3). Note: Vigorous gas evolution (CO2 and H2) will occur as unreacted hydrides and liberated acetic acid are neutralized. Add the base dropwise initially.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with 30 mL of brine. Dry the organic phase over anhydrous Sodium Sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude secondary amine.

Phase 4: Purification
  • Chromatography: Purify the crude oil via flash column chromatography on silica gel. Elute with a gradient of Dichloromethane to Methanol (e.g., 95:5 DCM:MeOH containing 0.1% Triethylamine). Note: The addition of Triethylamine prevents the secondary amine from streaking on the acidic silica gel.

  • Final Isolation: Concentrate the pure fractions to afford Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine as a clear to pale-yellow oil.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. DOI:

Sources

Application

The Versatile Building Block: Harnessing Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine in Synthetic Chemistry

Introduction: A Privileged Scaffold for Modern Drug Discovery In the landscape of medicinal chemistry, the furan moiety stands out as a "privileged scaffold," a structural motif consistently found in a diverse array of b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the furan moiety stands out as a "privileged scaffold," a structural motif consistently found in a diverse array of biologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for phenyl rings make it a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][3] Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine, with its secondary amine functionality, presents a versatile building block for the synthesis of novel molecules with potential therapeutic applications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in key synthetic transformations.

The strategic incorporation of a furan ring can modulate a molecule's polarity and hydrogen-bonding capabilities, influencing its interaction with biological targets.[1][2] The secondary amine in Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine offers a reactive handle for a variety of chemical modifications, most notably reductive amination and amide bond formation, which are fundamental reactions in the construction of complex molecular architectures.[4][5]

Physicochemical Properties

A clear understanding of the physicochemical properties of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₁H₁₉NO₂[6]
Molecular Weight 197.27 g/mol [6]
Form Solid[6]
SMILES String CC(C)OCCCNCc1ccco1[6]
InChI Key YRXHRCBJTHWIGL-UHFFFAOYSA-N[6]

Core Applications & Synthetic Protocols

The utility of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine as a secondary amine building block is best demonstrated through its application in two cornerstone synthetic methodologies: reductive amination and amide coupling.

Reductive Amination: Forging Carbon-Nitrogen Bonds

Reductive amination is a powerful and widely used method for the synthesis of higher-order amines.[4] In this context, Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine can be reacted with a variety of aldehydes and ketones to introduce diverse substituents.

Reaction Scheme:

G amine Furan-2-ylmethyl- (3-isopropoxy-propyl)-amine intermediate Iminium Ion Intermediate amine->intermediate + carbonyl Aldehyde or Ketone (R1, R2) carbonyl->intermediate reductant Reducing Agent (e.g., NaBH(OAc)₃) product Tertiary Amine Product reductant->product intermediate->product + G amine Furan-2-ylmethyl- (3-isopropoxy-propyl)-amine product Amide Product amine->product acid Carboxylic Acid (R-COOH) intermediate Activated Acid Intermediate acid->intermediate + coupling Coupling Reagents (e.g., EDC, HOBt) coupling->intermediate intermediate->product +

Sources

Method

Application Notes and Protocols for the Synthesis of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine via Catalytic Reductive Amination

Introduction Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine is a secondary amine with potential applications as a versatile intermediate in the development of novel pharmaceutical and agrochemical agents. The furan moiety...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine is a secondary amine with potential applications as a versatile intermediate in the development of novel pharmaceutical and agrochemical agents. The furan moiety is a key structural motif in numerous bioactive compounds, and the tailored amine side-chain allows for further molecular elaboration. This document provides a comprehensive guide for the synthesis of this target molecule, focusing on catalytic reductive amination as a robust, efficient, and scalable method.

Reductive amination, a cornerstone of modern amine synthesis, offers a direct and atom-economical approach to the formation of carbon-nitrogen bonds.[1] This one-pot reaction combines a carbonyl compound (furan-2-carbaldehyde, also known as furfural) and an amine (3-isopropoxy-propan-1-amine) with a reducing agent in the presence of a catalyst. This methodology circumvents the isolation of the often-unstable imine intermediate, leading to higher overall yields and a streamlined workflow.[2]

This application note is designed for researchers, scientists, and drug development professionals. It will provide not only detailed experimental protocols but also a discussion of the underlying reaction mechanism, a comparative analysis of various catalytic systems, and practical guidance on troubleshooting and optimization.

Reaction Pathway and Mechanism

The synthesis of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine from furan-2-carbaldehyde and 3-isopropoxy-propan-1-amine proceeds through a two-step, one-pot reductive amination process.

  • Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine (3-isopropoxy-propan-1-amine) on the carbonyl carbon of furan-2-carbaldehyde. This is followed by dehydration to form the corresponding N-(furan-2-ylmethylene)-3-isopropoxy-propan-1-imine (a Schiff base) intermediate. This step is typically fast and reversible.[2]

  • Catalytic Hydrogenation: The C=N double bond of the imine intermediate is then reduced to a single bond via catalytic hydrogenation. This step is generally the rate-determining step of the overall reaction and leads to the formation of the desired secondary amine.[2]

The judicious choice of catalyst and reaction conditions is paramount to ensure high selectivity for the target amine, while minimizing side reactions such as the reduction of the furan ring or the starting aldehyde.[3]

Reductive Amination Pathway Figure 1: General Reaction Pathway Furan-2-carbaldehyde Furan-2-carbaldehyde Imine_Intermediate Imine Intermediate (Schiff Base) Furan-2-carbaldehyde->Imine_Intermediate + 3-Isopropoxy-propan-1-amine - H₂O (Condensation) 3-Isopropoxy-propan-1-amine 3-Isopropoxy-propan-1-amine Target_Amine Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine Imine_Intermediate->Target_Amine + [H] (Catalytic Hydrogenation)

Caption: General reaction pathway for the synthesis of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine.

Comparative Analysis of Catalytic Systems

The selection of the catalyst is a critical parameter that influences the efficiency, selectivity, and cost-effectiveness of the reductive amination. Both precious and non-precious metal catalysts have been successfully employed for the reductive amination of furan-based aldehydes.

Catalyst SystemReducing AgentTypical ConditionsAdvantagesDisadvantagesReferences
Palladium on Carbon (Pd/C) H₂ gas1-50 bar H₂, 25-80 °C, Methanol/EthanolHigh activity, good selectivity, widely available.Can promote furan ring hydrogenation at higher temperatures/pressures.[4][4]
Raney Nickel (Raney Ni) H₂ gas10-50 bar H₂, 80-130 °C, Dioxane/EthanolCost-effective, excellent for large-scale synthesis.Requires higher temperatures, potential for over-reduction.[5][6][5][6]
Platinum(IV) Oxide (PtO₂) H₂ gas1-3 bar H₂, 25 °C, EthanolHigh activity at room temperature and low pressure.Expensive, can be less selective.[1]
Ruthenium on Carbon (Ru/C) H₂ gas20-50 bar H₂, 80-120 °C, Water/MethanolHigh selectivity for the C=N bond, can be used in aqueous media.[7]Higher cost than Ni-based catalysts.[7]
Cobalt-based Catalysts H₂ gas100-150 bar H₂, 100-150 °C, MethanolLower cost than precious metals.Often require harsher reaction conditions.[8][8]
Iridium-based Catalysts Formic acid/formates40-80 °C, Ethanol/WaterMild conditions, avoids the use of high-pressure H₂.High cost of iridium.[9][9]

For the synthesis of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine, Palladium on Carbon (Pd/C) and Raney Nickel (Raney Ni) represent excellent starting points for process development due to their well-documented efficacy, commercial availability, and balance of activity and cost.

Experimental Protocols

Materials and Equipment:

  • Furan-2-carbaldehyde (freshly distilled)

  • 3-Isopropoxy-propan-1-amine

  • Catalyst (e.g., 5% Pd/C or Raney® Ni)

  • Anhydrous solvent (e.g., methanol, ethanol, or 1,4-dioxane)

  • Hydrogen gas (high purity)

  • High-pressure autoclave (batch reactor)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (e.g., Celite® pad)

  • Rotary evaporator

  • Apparatus for column chromatography or vacuum distillation

Safety Precautions:

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hydrogen gas is highly flammable. Ensure the reactor is properly sealed and purged.

  • Raney Nickel is pyrophoric when dry and should be handled as a slurry in water or the reaction solvent.

Protocol 1: Reductive Amination using Palladium on Carbon (Pd/C)

This protocol is adapted from established procedures for the reductive amination of furanic aldehydes.[4]

  • Imine Formation:

    • To a round-bottom flask equipped with a magnetic stirrer, add furan-2-carbaldehyde (1.0 eq) and anhydrous methanol (5-10 mL per gram of aldehyde).

    • Add 3-isopropoxy-propan-1-amine (1.1 eq) to the solution and stir at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC or GC-MS.

  • Catalytic Hydrogenation:

    • Carefully transfer the methanolic solution of the imine to a high-pressure autoclave containing 5% Pd/C (1-5 mol%).

    • Seal the reactor and purge it three times with nitrogen, followed by three purges with hydrogen gas.

    • Pressurize the reactor with hydrogen to 10-20 bar.

    • Stir the reaction mixture at 40-60 °C for 4-8 hours, or until hydrogen uptake ceases.

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the crude residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine.

Protocol 2: Reductive Amination using Raney Nickel (Raney Ni)

This protocol is based on methods utilizing non-precious metal catalysts for the synthesis of furfurylamines.[5]

  • Reaction Setup:

    • To a high-pressure autoclave, add furan-2-carbaldehyde (1.0 eq), 3-isopropoxy-propan-1-amine (1.2 eq), and 1,4-dioxane as the solvent.

    • Carefully add a slurry of Raney® Ni (5-10 wt% relative to the aldehyde) in the reaction solvent.

  • Catalytic Hydrogenation:

    • Seal the reactor, purge with nitrogen and then with hydrogen as described in Protocol 1.

    • Pressurize the reactor with hydrogen to 30-40 bar.

    • Stir the reaction mixture at 100-120 °C for 6-12 hours.

  • Work-up and Purification:

    • Follow the work-up and purification steps as outlined in Protocol 1.

Experimental_Workflow Figure 2: General Experimental Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Charge_Reactants 1. Charge Aldehyde, Amine, and Solvent Add_Catalyst 2. Add Catalyst Charge_Reactants->Add_Catalyst Seal_Purge 3. Seal and Purge Reactor Add_Catalyst->Seal_Purge Pressurize 4. Pressurize with H₂ Seal_Purge->Pressurize Heat_Stir 5. Heat and Stir Pressurize->Heat_Stir Cool_Vent 6. Cool and Vent Heat_Stir->Cool_Vent Filter_Catalyst 7. Filter Catalyst Cool_Vent->Filter_Catalyst Concentrate 8. Concentrate Filter_Catalyst->Concentrate Extraction 9. Aqueous Work-up and Extraction Concentrate->Extraction Dry_Concentrate 10. Dry and Concentrate Extraction->Dry_Concentrate Purify 11. Purify Product Dry_Concentrate->Purify

Caption: A generalized experimental workflow for the synthesis of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion - Inactive catalyst- Insufficient reaction time or temperature- Low hydrogen pressure- Use fresh, high-activity catalyst- Increase reaction time and/or temperature incrementally- Increase hydrogen pressure within safe limits of the equipment
Formation of Furfuryl Alcohol Reduction of the starting aldehyde before imine formation.- Allow more time for imine formation before hydrogenation- Add the reducing agent/pressurize with hydrogen more slowly- Use a less reactive catalyst or milder conditions
Furan Ring Reduction Over-hydrogenation of the product.- Use a more selective catalyst (e.g., Ru/C)- Lower the reaction temperature and/or hydrogen pressure- Reduce the reaction time
Formation of Tertiary Amine Reaction of the product with another molecule of the starting aldehyde and subsequent reduction.- Use a slight excess of the primary amine- Add the aldehyde slowly to the reaction mixture to maintain a low concentration

Characterization

The final product, Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine, should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Expected signals would include those for the furan ring protons and carbons, the isopropoxy group, and the propyl chain.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretch of the secondary amine and the C-O-C stretches of the furan and ether groups.

  • Purity Analysis (GC or HPLC): To determine the purity of the final product.

Conclusion

Catalytic reductive amination is a highly effective and versatile method for the synthesis of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine from readily available starting materials. The choice of catalyst and the optimization of reaction conditions are key to achieving high yields and selectivity. The protocols provided in this application note, along with the troubleshooting guide, offer a solid foundation for the successful synthesis and purification of this valuable chemical intermediate.

References

  • BenchChem. (2026). Synthesis of N-(furan-2-ylmethyl)propan-1-amine from Furfural: A Technical Guide. Retrieved from BenchChem website.[2]

  • BenchChem. (2025). The Discovery and Synthesis of Novel Furan-Based Chiral Amines: A Technical Guide. Retrieved from BenchChem website.[10]

  • Kumar, D., & Sharma, S. (2022). Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. ChemSusChem, e202200107.[11]

  • BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of N-(furan-2-ylmethyl)propan-1-amine. Retrieved from BenchChem website.[3]

  • Phu, N. D., & Kim, Y. (2023). Recent Catalytic Advances on the Sustainable Production of Primary Furanic Amines from the One-Pot Reductive Amination of 5-Hydroxymethylfurfural. ChemSusChem, 16(1), e202201846.[12]

  • Kumar, D., & Sharma, S. (2022). Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. ChemSusChem, 15(7), e202200107.[11]

  • Li, X., et al. (2023). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. Molecules, 28(5), 2345.[13]

  • Wang, X., et al. (2021). One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni. ChemSusChem, 14(10), 2235-2242.[14]

  • Guo, S., et al. (2020). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Journal of Chemical and Pharmaceutical Research, 12(3), 1-7.[5]

  • Zhang, Y., et al. (2020). The Reductive Amination of Biomass-Based Aldehydes and Alcohols towards 2,5-bis(aminomethyl)furan: Progress, Challenges and Prospects. ChemSusChem, 13(21), 5676-5693.[6]

  • Climent, M. J., et al. (2019). Chemicals from Biomass: Selective Synthesis of N-Substituted Furfuryl Amines by the One-Pot Direct Reductive Amination of Furanic Aldehydes. ACS Sustainable Chemistry & Engineering, 7(5), 5153-5163.[4]

  • Wikipedia. (2024). Reductive amination. Retrieved from [Link].

  • Zada, B., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Catalysts, 10(10), 1195.[15]

  • Kunkel, C., et al. (2020). Selectivity Control in Catalytic Reductive Amination of Furfural to Furfurylamine on Supported Catalysts. ACS Catalysis, 10(15), 8444-8455.[16]

  • Li, H., et al. (2021). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry, 45(19), 8563-8571.[17]

  • Kim, Y. H., et al. (2014). Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts. Journal of Sustainable Bioenergy Systems, 4, 15-23.[18]

  • Climent, M. J., et al. (2019). Chemicals from Biomass: Selective Synthesis of N-Substituted Furfuryl Amines by the One-Pot Direct Reductive Amination of Furanic Aldehydes. ACS Sustainable Chemistry & Engineering, 7(5), 5153-5163.[4]

  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 722.[19]

  • Yuan, H., et al. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. ACS Omega, 4(2), 2510-2518.[20]

  • Yuan, H., et al. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. ACS Omega, 4(2), 2510-2518.[21]

  • Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 405.[8]

  • Ishida, T., & Akita, T. (1959). reaction of furan derivatives with ammonia. Tohoku Journal of Agricultural Research, 10(1), 137-142.[22]

  • Galkin, K. I., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4619.[23]

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Furan-Based Amines Using Ru/C Catalyst. Retrieved from BenchChem website.[7]

  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Retrieved from [Link]9]

Sources

Application

Application Notes and Protocols for Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine in Medicinal Chemistry Scaffolds

Prepared for: Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to the synthesis and potential applications of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine (CAS No. 24464...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the synthesis and potential applications of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine (CAS No. 244641-21-2) as a scaffold in medicinal chemistry. While specific literature on this exact molecule is nascent, its structure is rooted in the well-established and highly valued furan nucleus, a "privileged scaffold" in drug discovery.[1] This guide leverages established principles of furan chemistry and amine synthesis to provide robust, field-proven protocols for its creation and evaluation.

The furan ring is a five-membered aromatic heterocycle that serves as a cornerstone in a multitude of clinically significant drugs, including the antibacterial agent Nitrofurantoin and the former anti-ulcer medication Ranitidine.[2][3] Its unique electronic properties and ability to act as a bioisostere for phenyl rings allow it to engage in critical interactions with biological targets, leading to a broad spectrum of pharmacological activities such as antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[4][5]

This guide presents Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine not as a compound with a known history, but as a novel candidate for exploration, built upon a scaffold of proven therapeutic potential. We will detail a highly efficient synthetic route and provide comprehensive protocols for its initial biological screening, empowering researchers to unlock its potential.

Part 1: Synthesis via Reductive Amination

Principle and Rationale:

The most direct and atom-economical approach to synthesizing Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine is through a one-pot reductive amination. This widely employed method involves the reaction of a carbonyl compound (furfural) with a primary amine (3-isopropoxy-propan-1-amine) to form an imine intermediate, which is then reduced in situ to the target secondary amine.[6][7][8]

This strategy is favored in medicinal chemistry for its high efficiency, operational simplicity, and ability to prevent the over-alkylation often associated with direct alkylation methods using alkyl halides.[6][9] The choice of reducing agent is critical; a mild hydride donor like sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal as it selectively reduces the imine C=N bond without affecting the aromatic furan ring or other sensitive functional groups.[7]

cluster_synthesis Synthetic Workflow: Reductive Amination start Reactants: Furfural & 3-Isopropoxy-propan-1-amine imine_formation Step 1: Imine Formation Solvent: Dichloromethane (DCM) Stir at room temperature start->imine_formation Mix reduction Step 2: In Situ Reduction Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) imine_formation->reduction Intermediate forms monitoring Step 3: Reaction Monitoring Thin Layer Chromatography (TLC) or LC-MS reduction->monitoring Allow reaction to proceed workup Step 4: Aqueous Work-up Quench with NaHCO₃ (aq.) Extract with DCM monitoring->workup Upon completion purification Step 5: Purification Dry (Na₂SO₄), concentrate Flash Column Chromatography workup->purification product Final Product: Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine purification->product cluster_screening Biological Screening Workflow synthesis Synthesized Compound (Furan-2-ylmethyl- (3-isopropoxy-propyl)-amine) primary_assay Primary Screening (High-Throughput) synthesis->primary_assay antimicrobial Antimicrobial Assay (e.g., MIC Determination) primary_assay->antimicrobial anticancer Anticancer Assay (e.g., MTT Cytotoxicity) primary_assay->anticancer hit_id Hit Identification (Activity > Threshold) antimicrobial->hit_id anticancer->hit_id secondary_assay Secondary / Confirmatory Assays (Dose-Response, Selectivity) hit_id->secondary_assay Active 'Hit' sar Structure-Activity Relationship (SAR) Analog Synthesis hit_id->sar Inactive secondary_assay->sar lead_opt Lead Optimization sar->lead_opt

Sources

Method

Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine reaction conditions for amide bond formation

Application Note: Optimized Amide Bond Formation with Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine Introduction & Substrate Profiling Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine is a highly functionalized secondary amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Amide Bond Formation with Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine

Introduction & Substrate Profiling

Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine is a highly functionalized secondary amine utilized in advanced drug discovery and materials science. Coupling this specific building block with carboxylic acids presents two primary chemical challenges:

  • Steric Hindrance: As a secondary amine featuring a branched aliphatic ether chain, its nucleophilicity is significantly reduced compared to primary amines.

  • Acid Sensitivity: The electron-rich furan ring is highly susceptible to polymerization or ring-opening under strong Lewis or Brønsted acid conditions, necessitating mild coupling and workup environments.

Mechanistic Insights & Reagent Selection (Causality)

To overcome the inherent steric hindrance of this secondary amine, standard carbodiimides (e.g., EDC/HOBt) often yield incomplete conversions. Instead, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the gold standard[1].

  • The Neighboring Group Effect: HATU generates a highly reactive OAt (7-azabenzotriazole) active ester. The pyridine nitrogen in the HOAt leaving group acts as an internal hydrogen-bond acceptor. This anchors the incoming secondary amine, stabilizing the transition state through a 7-membered cyclic intermediate, drastically accelerating the nucleophilic attack[2].

  • Mitigating Guanylation (The Need for Pre-activation): A critical failure point in secondary amine couplings using uronium salts is the direct attack of the amine on the HATU reagent itself. This side reaction forms a dead-end tetramethylguanidinium byproduct, consuming both the amine and the coupling reagent[3]. Because Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine is sterically hindered, its reaction with the active ester is slower, giving the guanylation side-reaction a competitive advantage if HATU is not fully consumed. Therefore, strict pre-activation of the carboxylic acid is mandatory[4].

  • Base and Solvent Dynamics: N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) due to its increased steric bulk, which prevents it from acting as a competing nucleophile. Dimethylformamide (DMF) is the optimal solvent as its polar aprotic nature stabilizes the charged intermediates during active ester formation[5].

Quantitative Optimization Parameters

The following table summarizes the optimized stoichiometric and environmental parameters required to achieve >85% conversion while preserving the furan moiety.

ParameterOptimized ConditionMechanistic RationaleExpected Outcome
Coupling Reagent HATU (1.1 - 1.2 eq)Maximizes OAt-ester formation; superior kinetics for secondary amines.Rapid, high-yielding coupling.
Base DIPEA (2.5 - 3.0 eq)Non-nucleophilic; neutralizes the acidic HOAt and PF6- byproducts.Prevents base-driven side reactions.
Solvent DMF (0.1 - 0.2 M)High dielectric constant stabilizes the transition state; dissolves all components.Homogeneous reaction profile.
Pre-activation Time 10 - 15 mins at 0 °CEnsures complete consumption of HATU before amine addition.Prevents target amine guanylation.
Workup Reagents 5% Citric Acid, NaHCO3Mild acidic wash removes excess amine without degrading the furan ring.High purity, intact furan ring.

Experimental Protocol: Step-by-Step Methodology

Self-Validating System: This protocol incorporates visual and analytical checkpoints to ensure reaction fidelity. (Scale: 1.0 mmol)

Step 1: Carboxylic Acid Pre-activation

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Add DIPEA (3.0 eq, 3.0 mmol) to the solution. Stir for 2 minutes to ensure complete deprotonation of the acid.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add HATU (1.1 eq, 1.1 mmol) in one portion.

  • Validation Checkpoint: Stir the mixture at 0 °C for 10–15 minutes. A color shift from clear to pale yellow typically indicates the successful formation of the OAt-active ester. Do not exceed 20 minutes to prevent ester degradation.

Step 2: Amine Addition & Coupling 6. Dissolve Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine (1.1 eq, 1.1 mmol) in a minimal volume of anhydrous DMF (1.0 mL). 7. Add the amine solution dropwise to the pre-activated ester mixture at 0 °C over 5 minutes. 8. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). 9. Stir for 2 to 12 hours. 10. Validation Checkpoint: Monitor reaction progress via LC-MS or TLC (e.g., 50% EtOAc/Hexanes). The disappearance of the OAt-ester mass/spot confirms completion.

Step 3: Mild Aqueous Workup 11. Quench the reaction by adding saturated aqueous NaHCO3 (10 mL). 12. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). 13. Combine the organic layers and wash sequentially with:

  • 5% aqueous Citric Acid (10 mL) – Note: Avoid strong HCl to prevent furan ring degradation.
  • Water (10 mL)
  • Saturated aqueous NaCl (Brine, 10 mL)
  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
  • Purify the crude amide via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Process Visualization

Workflow Step1 1. Dissolve Carboxylic Acid in DMF Step2 2. Add DIPEA (2.0 - 3.0 eq) Step1->Step2 Step3 3. Add HATU (1.1 eq) at 0 °C Step2->Step3 Step4 4. Pre-activate for 10-15 mins (Forms OAt-Active Ester) Step3->Step4 Step5 5. Add Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine (1.0 - 1.2 eq) Step4->Step5 Step6 6. Stir at RT for 2-12 hours Step5->Step6 Step7 7. Aqueous Workup & Purification Step6->Step7

Fig 1: Optimized step-by-step workflow for HATU-mediated secondary amine coupling.

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Application

Application Notes & Protocols for the Scale-Up and Batch Manufacturing of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine

Abstract: This document provides a comprehensive technical guide for the scale-up and batch manufacturing of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine, a secondary amine with potential applications as an intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for the scale-up and batch manufacturing of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine, a secondary amine with potential applications as an intermediate in the pharmaceutical, agrochemical, and fine chemical industries.[1][2] The synthesis is achieved through a robust and scalable one-pot reductive amination of furfural with 3-isopropoxypropan-1-amine. These application notes detail the underlying process chemistry, critical scale-up parameters, a complete step-by-step batch manufacturing protocol for a 1 kg production scale, and subsequent purification and quality control procedures. The causality behind key process decisions is explained to provide researchers and drug development professionals with a framework for safe, efficient, and reproducible manufacturing.

Process Chemistry and Reaction Mechanism

The synthesis of the target molecule is accomplished via a direct reductive amination. This well-established C-N bond-forming reaction is highly efficient and avoids the isolation of the intermediate imine, which can be unstable.[3] The process combines two fundamental steps into a single, streamlined operation: the formation of an imine (Schiff base) followed by its immediate in-situ reduction.[2][4]

Step 1: Imine Formation Furfural, an aldehyde derived from renewable biomass, reacts with the primary amine, 3-isopropoxypropan-1-amine, in a condensation reaction.[2][5] This equilibrium reaction forms the corresponding N-(furan-2-ylmethylene)-3-isopropoxypropan-1-imine and water.

Step 2: In-Situ Reduction The C=N double bond of the imine is selectively reduced to a single bond using a mild and selective hydride-donating agent, Sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is particularly well-suited for scale-up operations as it is less water-sensitive than other borohydrides and selectively reduces imines in the presence of the starting aldehyde, minimizing side reactions.[4][6]

The overall reaction scheme is presented below:

reaction_scheme Furfural Furfural Imine Imine Intermediate Furfural->Imine + Amine - H₂O Amine 3-Isopropoxypropan-1-amine Amine->Imine Product Furan-2-ylmethyl- (3-isopropoxy-propyl)-amine Imine->Product + NaBH(OAc)₃ NaBH NaBH(OAc)₃ Solvent Solvent (e.g., DCM) manufacturing_workflow cluster_synthesis Synthesis Stage (20 L Reactor) cluster_workup Work-up & Isolation Stage cluster_purification Purification & QC charge_reactants 1. Charge Reactor - DCM - Furfural - 3-Isopropoxypropan-1-amine imine_formation 2. Imine Formation (1-2h @ 20-25°C) charge_reactants->imine_formation reduction 3. Controlled Addition of NaBH(OAc)₃ (2-3h, T < 30°C) imine_formation->reduction reaction 4. Reaction Drive (8-12h @ 20-25°C) reduction->reaction ipc In-Process Control (GC) reaction->ipc quench 5. Quench Reaction (aq. NaHCO₃) ipc->quench extraction 6. Phase Separation & Extraction quench->extraction solvent_removal 7. Solvent Removal (Rotary Evaporation) extraction->solvent_removal crude_product Crude Product solvent_removal->crude_product distillation 8. Vacuum Distillation crude_product->distillation final_product Final Product (≥98%) distillation->final_product qc 9. Quality Control (GC, NMR, FTIR) final_product->qc

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Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine synthesis

Welcome to the Technical Support Center for the synthesis of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine . As a secondary amine containing a sensitive furan heterocycle, synthesizing this target molecule requires precis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine .

As a secondary amine containing a sensitive furan heterocycle, synthesizing this target molecule requires precise control over reaction conditions. The most robust pathway is the reductive amination of furfural (furan-2-carboxaldehyde) with 3-isopropoxypropylamine.

This guide is designed for research scientists and process chemists. It bypasses basic textbook theory to focus strictly on the causality of experimental choices, troubleshooting common synthetic bottlenecks, and establishing a self-validating protocol for high-yield synthesis.

I. Reaction Pathway & Mechanistic Bottlenecks

Understanding the competing pathways in this reaction is critical. The synthesis relies on the transient formation of an imine (Schiff base), which must be selectively reduced without prematurely reducing the starting aldehyde or over-alkylating the final product.

ReactionMechanics Furfural Furfural (Aldehyde) Imine Imine Intermediate (Schiff Base) Furfural->Imine + Amine (-H2O) Alcohol Furfuryl Alcohol (Reduction Byproduct) Furfural->Alcohol Direct Reduction (Premature STAB addition) Amine 3-Isopropoxypropylamine (Primary Amine) Amine->Imine Product Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine (Target Secondary Amine) Imine->Product NaBH(OAc)3 (Selective Reduction) TertAmine Tertiary Amine (Over-alkylation) Product->TertAmine + Excess Furfural + NaBH(OAc)3

Reaction pathway detailing target secondary amine synthesis and common byproduct formations.

II. Troubleshooting & FAQs

Q1: My GC-MS/NMR shows a significant amount of furfuryl alcohol byproduct. How do I prevent the reducing agent from attacking the starting material? Cause: This occurs when the reducing agent reduces the unreacted furfural before the imine intermediate has fully formed. Solution: Implement a "stepwise" or indirect reductive amination. While sodium triacetoxyborohydride (STAB) is highly selective for imines, furfural is an unhindered, electron-rich aldehyde that can still undergo direct reduction if exposed to hydrides prematurely[1]. Allow the 3-isopropoxypropylamine and furfural to stir for 30–60 minutes with a catalytic amount of acetic acid to drive imine formation before introducing the STAB.

Q2: I am isolating a tertiary amine byproduct. What causes this over-alkylation? Cause: Reductive amination to a secondary amine can overshoot if the newly formed Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine reacts with another molecule of furfural to form a new iminium ion, which is subsequently reduced[2]. Solution: Control the stoichiometry strictly. Always use a slight excess of the primary amine (1.05 to 1.1 equivalents) relative to furfural[1]. Additionally, keeping the reaction at a lower temperature (0°C to Room Temperature) during the addition phase suppresses the activation energy required for the bulkier secondary amine to undergo further alkylation.

Q3: The reaction mixture is turning dark and tarry, and my furan ring seems to be degrading. What is wrong? Cause: Furan rings are highly sensitive to strong acids and can undergo rapid polymerization or resinification (often visually indicated by the mixture turning black). If you are using strong Lewis acids (like Ti(OPr)4​ ) or strong Brønsted acids to drive imine formation, you are degrading the starting material. Solution: Rely exclusively on mild conditions. STAB combined with 1.0 equivalent of glacial acetic acid provides the perfect pH (~4-5) to protonate the imine for reduction without triggering furan ring opening or polymerization[1].

III. Quantitative Reagent Comparison

Selecting the correct reducing agent is the single most important variable in this synthesis. Below is a data-driven comparison of standard reagents for the reductive amination of furfural.

Reducing AgentSelectivity (Imine vs. Aldehyde)Furan Ring CompatibilityTypical YieldCausality & Handling Notes
NaBH(OAc)3​ (STAB) Excellent High 85 - 95% Reagent of choice. Mild, safe, and highly selective at pH 4-5[1].
NaBH3​CN GoodHigh75 - 85%Effective, but generates highly toxic HCN gas during aqueous workup[2].
NaBH4​ PoorHigh< 40%Too reactive; rapidly reduces furfural to furfuryl alcohol before imine forms.
H2​ / Pd-CN/APoorVariableHigh risk of unwanted catalytic hydrogenation of the furan ring double bonds.

IV. Self-Validating Experimental Protocol

A robust protocol must be a self-validating system—meaning it contains built-in physical or chemical checkpoints that confirm the reaction is proceeding correctly at each step.

Step 1: Preparation & Stoichiometry

  • Action: Dissolve 1.0 eq of Furfural and 1.05 eq of 3-Isopropoxypropylamine in anhydrous 1,2-dichloroethane (DCE) at room temperature.

  • Causality: DCE is a non-coordinating, aprotic solvent that maximizes the solubility of STAB while preventing solvent-mediated side reactions (unlike methanol, which can cause transacetalization)[1]. The 1.05 eq of amine prevents over-alkylation[2].

Step 2: Imine Pre-formation

  • Action: Add 1.0 eq of glacial acetic acid. Stir at room temperature for 30 to 60 minutes.

  • Causality: Acetic acid acts as a mild Brønsted acid to protonate the carbonyl oxygen, accelerating nucleophilic attack by the amine and establishing the optimal pH for the subsequent reduction.

  • Self-Validation Check: The solution will typically shift to a deeper yellow color, physically indicating the formation of the Schiff base (imine).

Step 3: Selective Reduction

  • Action: Cool the mixture to 0°C using an ice bath. Add 1.5 eq of Sodium Triacetoxyborohydride (STAB) in small portions.

  • Causality: At pH ~4-5, STAB selectively reduces the protonated iminium ion over the unreacted aldehyde[1]. Cooling controls the mild exotherm.

  • Self-Validation Check: Unlike NaBH4​ , STAB does not rapidly evolve hydrogen gas in aprotic solvents. The absence of violent bubbling indicates the reagent is stable and reacting selectively with the imine.

Step 4: Reaction Monitoring

  • Action: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation Check: Perform Thin Layer Chromatography (TLC). Furfural is highly UV-active. The reaction is complete when the UV-active starting material spot disappears entirely, replaced by a product spot that stains positive with Ninhydrin (indicating the presence of the secondary amine).

Step 5: Quench & Workup

  • Action: Quench the reaction by slowly adding saturated aqueous NaHCO3​ . Extract with Dichloromethane (DCM), dry over Na2​SO4​ , and concentrate under vacuum.

  • Causality: The weak base neutralizes the acetic acid and destroys any unreacted borohydride species safely.

  • Self-Validation Check: The addition will cause effervescence ( CO2​ gas). The complete cessation of bubbling is a definitive physical indicator that the quench is complete and the system is safe for extraction.

Workflow Step1 1. Dissolve Amine & Furfural in dry DCE (0°C) Step2 2. Add 1.0 eq AcOH (Catalyze Imine) Step1->Step2 Step3 3. Stir 30 min (RT) Check: Yellowing = Imine Step2->Step3 Step4 4. Add 1.5 eq NaBH(OAc)3 in portions (0°C) Step3->Step4 Step5 5. Stir 12h (RT) Check: TLC (UV/Ninhydrin) Step4->Step5 Step6 6. Quench with sat. NaHCO3 Check: Bubbling stops Step5->Step6 Validation Self-Validation Checkpoint: Ensure complete consumption of Furfural before quench. Step5->Validation Step7 7. Extract (DCM), Dry, & Concentrate Step6->Step7

Self-validating experimental workflow for the reductive amination process.

V. References

  • Title: A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this definitive guide to troubleshooting the most common synthetic and handling issues associated with Furan-2-ylmet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this definitive guide to troubleshooting the most common synthetic and handling issues associated with Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine. This bifunctional building block presents a unique reactivity profile due to its electron-rich furan ring, highly nucleophilic secondary amine, and stable but chemically cleavable isopropoxy ether linkage.

When subjected to standard synthetic conditions, these reactive "hotspots" often trigger competitive side reactions. This guide provides a mechanistic breakdown and self-validating protocols to suppress these pathways.

Visualizing the Reactivity Profile

Reactivity A Furan-2-ylmethyl- (3-isopropoxy-propyl)-amine B Over-Alkylation (Tertiary Amine) A->B Alkyl Halides / Base C Furan Polymerization (Resinification) A->C Strong Acids (pH < 3) D Oxidative Ring-Opening (Dicarbonyls) A->D O2 / Peroxides / Light

Fig 1: Primary side reaction pathways of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine.

Frequently Asked Questions (FAQs) & Mechanistic Causality

Issue 1: Furan Ring Degradation & Tar Formation

Q: Why does my reaction mixture turn into a dark, insoluble tar when using acidic conditions for catalysis or deprotection? A: The furan ring is a highly electron-rich diene. Under strongly acidic conditions (pH < 3), the furan moiety undergoes rapid protonation, making it highly susceptible to electrophilic aromatic substitution. This initiates a runaway cascade where furan rings attack one another, leading to rapid polymerization and the formation of dark, insoluble humins [1][1]. The presence of the amine group in furfurylamine derivatives can further complicate this by participating in cross-linking networks if not fully protected .

Issue 2: Secondary Amine Over-Alkylation

Q: When attempting to alkylate this secondary amine, I get a complex mixture of tertiary amines and quaternary ammonium salts. How do I achieve selective functionalization? A: This is a classic "runaway" reaction driven by inductive effects. Any alkyl group introduced onto the nitrogen atom is electron-donating. This increases the electron density on the nitrogen, making the newly formed tertiary amine a stronger nucleophile than the starting secondary amine [2][2]. Consequently, the product outcompetes the starting material for the alkylating agent, resulting in poor selectivity [3][3].

Issue 3: Oxidative Ring-Opening

Q: My isolated product degrades over time on the benchtop, showing new carbonyl peaks in the IR/NMR spectra. What is happening? A: Furans are susceptible to aerobic oxidation, particularly in the presence of light or transition metals. The furan ring can undergo [4+2] cycloaddition with singlet oxygen to form an endoperoxide intermediate, which subsequently collapses into highly reactive dicarbonyl species (e.g., 2(5H)-furanones or maleic acid derivatives) [4][4]. Furthermore, surface oxygen or trace metals can catalyze ring-opening via O-Cα scission [5][5].

Self-Validating Experimental Protocols

Protocol A: Selective Reductive Amination (Preventing Over-Alkylation)

To circumvent over-alkylation, we must shift the paradigm from direct alkylation to Reductive Amination. This inherently prevents over-alkylation by proceeding through an iminium intermediate that is subsequently reduced, acting as a self-limiting system.

ReductiveAmination N1 Secondary Amine + Aldehyde/Ketone N2 Iminium Formation (pH 4-6, 30 min) N1->N2 Condensation N3 In Situ Reduction (NaBH(OAc)3) N2->N3 Add Reductant N4 Tertiary Amine (Target Product) N3->N4 Work-up

Fig 2: Self-limiting reductive amination workflow preventing over-alkylation.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine (1.0 eq.) and the target aldehyde/ketone (1.05 eq.) in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Iminium Formation: Stir the mixture at room temperature for 30 minutes.

    • Self-Validation Checkpoint: Monitor by LC-MS. The secondary amine mass should disappear, replaced by the heavier iminium ion mass. No tertiary amine mass should be visible at this stage.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise. The use of NaBH(OAc)₃ is critical as it is mild enough not to reduce the unreacted aldehyde/ketone.

  • Quenching: After 2 hours, quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases.

  • Isolation: Extract with Dichloromethane (DCM) (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Acid-Free Handling & Storage (Preventing Resinification & Oxidation)

Step-by-Step Methodology:

  • Solvent Degassing: Before use, degas all reaction solvents by bubbling a stream of argon through them for at least 30 minutes to displace dissolved oxygen.

  • Inert Atmosphere: Assemble the reaction glassware and flame-dry it under vacuum, then backfill with argon. Maintain a positive pressure of argon throughout the reaction.

  • pH Control: If acidic byproducts are generated during your reaction, include a mild, non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to act as an acid scavenger, keeping the local pH > 5.

    • Self-Validation Checkpoint: The reaction mixture should remain pale yellow/orange. A rapid shift to dark brown/black indicates acid-catalyzed furan polymerization has initiated.

  • Storage: Store the neat compound or stock solutions in amber vials (to prevent photo-oxidation) under an argon blanket at -20°C.

Quantitative Data Summary

Side Reaction PathwayTriggering ConditionsMechanistic CausePrimary Prevention Strategy
Over-Alkylation Direct reaction with alkyl halidesInductive electron donation increases nucleophilicity of the productUse Reductive Amination (NaBH(OAc)₃)
Furan Polymerization Strong Acids (pH < 3), HeatElectrophilic aromatic substitution cascadeUse Lewis acids or buffered conditions (DIPEA)
Oxidative Ring-Opening O₂, Light, Transition Metals[4+2] cycloaddition or O-Cα scissionDegassed solvents, Argon atmosphere, Amber vials
Ether Cleavage Strong Lewis/Brønsted Acids (BBr₃, HI)Protonation of ether oxygen followed by nucleophilic attackAvoid strong ether-cleaving reagents

References

  • ACS Organic Letters. "Synthesis of Secondary Amines via Self-Limiting Alkylation".[Link]

  • ACS The Journal of Physical Chemistry C. "Ring-Opening and Oxidation Pathways of Furanic Oxygenates on Oxygen-Precovered Pd(111)".[Link]

  • ACS Publications. "Biobased Semi-Crystalline Polyesteramides from 2,5-Furandicarboxylic Acid and 5,5′-Isopropylidene Bis(2-furfurylamine): Synthesis toward Crystallinity and Chemical Stability".[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Purification for Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine. This document provides in-depth, experience-driven guidance to he...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine. This document provides in-depth, experience-driven guidance to help you overcome common chromatographic challenges and achieve optimal purity for your target compound. The information is structured in a practical question-and-answer format to directly address issues encountered in the lab.

Understanding the Analyte: Key Chromatographic Considerations

Before diving into troubleshooting, understanding the physicochemical properties of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine is crucial for logical method development.

  • Secondary Amine (Basic): The core challenge arises from the secondary amine functional group. This group is basic and readily protonated. In reversed-phase HPLC, the unprotonated (free base) form interacts hydrophobically with the C18 stationary phase, while the protonated (cationic) form can engage in strong, undesirable ionic interactions with residual silanol groups (Si-OH) on the silica surface. This secondary interaction is a primary cause of severe peak tailing.[1][2]

  • Furan Ring: The furan moiety is an aromatic heterocycle. It provides a chromophore for UV detection, typically exhibiting absorbance in the low UV range (around 210-250 nm).[3][4] It also contributes a moderate degree of polarity to the molecule.

  • Isopropoxy-propyl Chain: This portion of the molecule is aliphatic and nonpolar, providing the necessary hydrophobicity for retention on a reversed-phase column like C18.

Based on this structure, reversed-phase HPLC is the most appropriate purification mode.[5] The key to a successful separation lies in controlling the ionization of the secondary amine to achieve symmetrical peak shapes.

Recommended Starting Conditions

This section provides a robust starting point for your method development.

ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 150 mmA standard C18 phase provides good hydrophobic retention for the molecule.
Mobile Phase A 0.1% Formic Acid (v/v) in WaterFormic acid is a volatile modifier ideal for LC-MS and keeps the mobile phase pH low (~2.7). At this pH, the amine is fully protonated, but more importantly, the surface silanols are not ionized, which minimizes peak tailing.[1]
Mobile Phase B 0.1% Formic Acid (v/v) in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 10% to 95% B over 15 minutesA broad gradient is an excellent starting point to determine the approximate elution concentration of the target compound.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID analytical column.
Column Temp. 30 °CElevated temperature can improve peak shape and reduce mobile phase viscosity.
Detection UV at 220 nmThe furan ring should provide adequate absorbance at this wavelength. A Diode Array Detector (DAD) can be used to scan for the optimal wavelength.[6]
Injection Vol. 5-10 µLDependent on sample concentration.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Q1: My peak for Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine is showing severe tailing. What is the cause and how do I fix it?

A1: Severe peak tailing for this compound is almost certainly caused by secondary interactions between the basic amine group and acidic silanol groups on the silica surface of the HPLC column.[1][2][7]

  • Mobile Phase pH Adjustment (Primary Solution):

    • Mechanism: The most effective way to reduce tailing is to control the ionization of the surface silanols. By lowering the mobile phase pH to below 3.0 using an additive like 0.1% formic acid or trifluoroacetic acid (TFA), the silanol groups are protonated (Si-OH) and become non-ionic, which eliminates the strong ionic interaction with the protonated amine.[1]

    • Protocol: Prepare your aqueous mobile phase (Solvent A) with 0.1% (v/v) of formic acid. Ensure your organic mobile phase (Solvent B) contains the same concentration of the additive to maintain a consistent pH throughout the gradient.

  • Use of a Basic Additive (Alternative Solution):

    • Mechanism: An alternative strategy is to add a small amount of a basic competitor, like triethylamine (TEA), to the mobile phase.[8] TEA acts as a silanol suppressor; it preferentially interacts with the active silanol sites, effectively shielding them from your analyte.[8][9] This is often used at a neutral or slightly basic pH.

    • Protocol: Add 0.1-0.2% TEA to your mobile phase and adjust the pH to around 7.0-7.5 with an acid like acetic acid.[8] Note that TEA is not volatile and is unsuitable for LC-MS applications.

  • Select a Modern, High-Purity Column:

    • Mechanism: Modern HPLC columns are often manufactured with high-purity silica that has fewer metal impurities and accessible silanol groups. Many are also "end-capped," a process that chemically derivatizes most of the residual silanols to make them inert.[1]

    • Action: If tailing persists even with mobile phase modifiers, consider switching to a column specifically designed for basic compounds, such as those with a polar-embedded phase or a bidentate C18 bonding technology.[10]

A troubleshooting workflow for peak tailing is illustrated below.

G start Severe Peak Tailing Observed check_neutral Inject Neutral Compound (e.g., Toluene) Does it tail? start->check_neutral physical_problem Physical Problem Detected: - Column void - Extra-column volume check_neutral->physical_problem Yes chemical_problem Chemical Problem: Secondary Silanol Interactions check_neutral->chemical_problem No fix_physical Action: - Check fittings - Use shorter/narrower tubing - Replace column physical_problem->fix_physical solution1 Modify Mobile Phase: Add 0.1% Formic Acid or TFA (Low pH Approach) chemical_problem->solution1 solution2 Alternative: Add 0.1% Triethylamine (TEA) (High pH / Shielding Approach) solution1->solution2 Tailing Persists end_good Symmetrical Peak Achieved solution1->end_good Success solution3 Change Column: Use end-capped or base-deactivated column solution2->solution3 Tailing Persists solution2->end_good Success solution3->end_good

Troubleshooting workflow for peak tailing.
Q2: I'm not getting enough resolution between my target compound and a closely eluting impurity. What are my options?

A2: Improving resolution requires manipulating the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k).[11][12]

  • Optimize Retention Factor (k):

    • Mechanism: Increasing the retention time of your peaks can often improve separation. This is most easily done by decreasing the organic solvent strength in the mobile phase.[11][13]

    • Action: If using a gradient, make the gradient shallower (e.g., increase the gradient time from 15 to 30 minutes). If using an isocratic method, decrease the percentage of acetonitrile. A good target for the retention factor (k) is between 2 and 10.

  • Change Selectivity (α): This is often the most powerful way to improve resolution.

    • Mechanism: Selectivity refers to the ability of the chromatographic system to distinguish between two compounds. Changing it involves altering the chemical interactions.

    • Actions:

      • Change Organic Solvent: Switch from acetonitrile to methanol (or vice-versa). These solvents have different properties and can alter the elution order of your compounds.[14]

      • Change Mobile Phase pH: If the impurity has acidic or basic properties different from your target amine, a small change in mobile phase pH can dramatically alter selectivity.[12][13]

      • Change Stationary Phase: If mobile phase changes are insufficient, switch to a column with a different chemistry, such as a Phenyl-Hexyl or a Polar-Embedded phase. These offer different interaction mechanisms compared to a standard C18.[12][14]

  • Increase Efficiency (N):

    • Mechanism: Higher efficiency leads to narrower (sharper) peaks, which are easier to resolve.

    • Actions:

      • Use a Longer Column: Doubling the column length can increase resolution, but will also increase backpressure and run time.[11][14]

      • Use Smaller Particle Size Columns: Switching from a 5 µm to a 3 µm or sub-2 µm particle column (requires a UHPLC system) will significantly increase efficiency.[11]

Q3: My retention time is drifting from one injection to the next. What should I check?

A3: Retention time drift can be systematic (always increasing or decreasing) or random. Identifying the pattern is key to diagnosing the cause.[15]

  • Check for Leaks: A very common cause of systematically increasing retention times is a small, often invisible, leak between the pump and the injector.[16][17] This reduces the actual flow rate delivered to the column. Look for white, crystalline buffer deposits around fittings.[17]

  • Column Equilibration: Insufficient column equilibration is a major cause of drift at the beginning of a sequence.[18][19] Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase before the first injection.

  • Mobile Phase Composition:

    • Evaporation: If using volatile additives like TFA or a volatile solvent like methanol, their selective evaporation from the mobile phase reservoir can change the solvent strength over time.[16][17] Keep reservoirs capped.

    • Inadequate Mixing: If preparing the mobile phase online with a quaternary pump, ensure the pump's proportioning valves are working correctly.[16] Pre-mixing the mobile phase for isocratic methods can eliminate this variable.[19]

  • Temperature Fluctuations: The column temperature has a significant effect on retention time.[16] A change of just 1 °C can alter retention times by 1-2%.[16] Using a column oven is critical for reproducibility.

Q4: I am observing low recovery of my compound after preparative purification. What are the potential causes?

A4: Low recovery in preparative HPLC can be due to chemical degradation, physical losses, or issues with the collection process.

  • Analyte Stability:

    • On-Column Decomposition: Some compounds can degrade on the column, especially if the mobile phase is harsh (e.g., contains TFA) and the run time is long.[20]

    • Post-Collection Degradation: If your mobile phase contains an acid like TFA, it will be concentrated along with your compound during solvent evaporation. This highly acidic environment can cause decomposition.[20] It's often wise to neutralize the collected fractions with a base like ammonia before evaporation.

  • Precipitation: The compound may be soluble in the injection solvent and the mobile phase during elution but can precipitate at the column outlet as the concentration increases and it moves into the collection tube.[20]

  • Fraction Collector Settings:

    • Delay Volume: There is a delay between when the peak is detected by the UV detector and when it reaches the fraction collector nozzle. This "delay volume" must be accurately calibrated. An incorrect setting can cause you to miss the beginning or end of your peak.[21][22]

    • Detector Settings: In preparative chromatography, fast flow rates can lead to narrow peaks. A slow detector data rate or a high time constant (smoothing) can cause the signal to be processed too late, resulting in the fraction collector switching after part of the peak has already gone to waste.[21][22] Set the detector time constant to its lowest possible value for preparative work.[22]

Frequently Asked Questions (FAQs)

  • Q: Should I use TFA or formic acid in my mobile phase?

    • A: Both are excellent for controlling pH and improving the peak shape of basic compounds. Formic acid is generally preferred for mass spectrometry (MS) as it results in less ion suppression than TFA. For UV-only purification, 0.1% TFA can sometimes provide slightly sharper peaks due to its strong ion-pairing characteristics.

  • Q: How do I choose the optimal detection wavelength?

    • A: If you have a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, you can acquire the full UV spectrum of your analyte as it elutes. The wavelength with the highest absorbance (lambda max) will provide the best sensitivity. For furan-containing compounds, this is often in the 210-250 nm range.[3][6]

  • Q: What are the key considerations for scaling this method from analytical to preparative scale?

    • A: The primary goal is to maintain the separation while increasing the load.

      • Column Dimensions: Use a preparative column with the same stationary phase chemistry and particle size as your analytical column.

      • Flow Rate Scaling: The flow rate should be scaled proportionally to the cross-sectional area of the column. The scaling factor is (d_prep / d_anal)² where 'd' is the column's internal diameter.

      • Gradient Time: The gradient time should be kept the same to maintain resolution.

      • Sample Loading: Determine the maximum loading capacity on the analytical column first by injecting increasing amounts until resolution is lost. Then, scale this mass load up using the same scaling factor as the flow rate. Dissolve the sample in the initial mobile phase composition to avoid peak distortion.[6]

References

  • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution. Retrieved from [Link]

  • MICROSOLV. (2026, February 15).
  • Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift.
  • Vallat, A. (2007, May). TROUBLESHOOTING GUIDE – HPLC.
  • Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)
  • Henry, R. A., & Dolan, J. W. (2026, April 5).
  • Chromatography Forum. (2007, June 21).
  • Brand, A., & Kueppers, K. (n.d.). Factors and Parameters that Directly Affect Recovery of Collected Fractions in Preparative HPLC.
  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]

  • Agilent. (n.d.).
  • LCGC. (2014, August 22).
  • ZirChrom Separations, Inc. (2004, May). Method Development Guide.
  • Molnar Institute. (n.d.).
  • Element Lab Solutions. (n.d.). HPLC Method Development Kit: Where to Start?. Retrieved from [Link]

  • Welch Materials. (2025, December 15).
  • Google Patents. (n.d.).
  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC.
  • Molecules. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC.
  • Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
  • MAC-MOD Analytical. (n.d.). The Importance of HPLC Mobile Phase Additives & Buffers.
  • WelchLab. (2025, February 21).
  • Waters Corporation. (n.d.). Improving the Speed and Quantitative Performance for the Separation of Furans and the Passivator Benzotriazole in Transformer Oil Analysis.
  • Phenomenex. (2025, June 6).
  • Journal of Food Processing and Preservation. (n.d.).
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • SIELC Technologies. (2025, November 11).
  • Chemical-Suppliers. (n.d.). (3-Furan-2-yl-1-methyl-propyl)methylamine | CAS 1593-37-9.
  • Nivrutti International Journal of Advanced Biological and Biomedical Research. (2024, January 25). Furan: A Promising Scaffold for Biological Activity.
  • Chrom Tech, Inc. (2025, October 28).
  • PubChem. (n.d.). 3-(Furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine.
  • Molecules. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.

Sources

Optimization

Preventing oxidation and degradation of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine during storage

A Guide to Preventing Oxidation and Degradation During Storage Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Furan-2-ylmethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Oxidation and Degradation During Storage

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine. Given the compound's specific functional groups—a furan ring, a secondary amine, and an isopropoxy ether group—it is susceptible to degradation, primarily through oxidation, if not stored and handled correctly. This resource provides in-depth, practical guidance in a question-and-answer format to help you maintain the integrity of your compound.

Frequently Asked Questions (FAQs)
Q1: What are the primary chemical stability concerns for Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine?

A1: The molecule possesses three main functional groups prone to degradation:

  • Furan Ring: Furans are susceptible to oxidation, which can be initiated by light, heat, or contact with atmospheric oxygen.[1] This can lead to ring-opening or polymerization, altering the molecule's structure and properties. Furan rings are also sensitive to strong acids.

  • Secondary Amine: Secondary amines can be oxidized to form various products, including hydroxylamines and nitrones.[2] This process can be catalyzed by metal ions and exposure to air.[3]

  • Isopropoxy (Ether) Group: Ethers, particularly those with secondary alkyl groups like isopropyl ether, are well-known to form explosive peroxides upon exposure to air and light.[4][5][6] This autoxidation process is a significant safety hazard.[7]

Q2: What are the ideal storage conditions to prevent degradation?

A2: To mitigate the risks of oxidation and peroxide formation, the following storage conditions are strongly recommended.

ParameterRecommendationRationale
Temperature Store in a cool, dark place.[8] Refrigeration is acceptable, but only in a certified explosion-proof refrigerator.[5]Reduces the rate of chemical reactions, including oxidation and peroxide formation.[1] Note that refrigeration does not completely stop peroxide formation.[4]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[1]Displaces oxygen, which is a key reactant in both furan and amine oxidation, as well as ether peroxide formation.[7]
Container Use an amber glass bottle with a tightly sealed cap.[4][5] Avoid ground glass stoppers.[5]Protects the compound from light, which can catalyze degradation.[7] A tight seal prevents exposure to atmospheric oxygen and moisture.[8]
Inhibitors If the compound is synthesized in-house, consider adding a suitable inhibitor like Butylated Hydroxytoluene (BHT).Inhibitors scavenge free radicals, which are intermediates in the autoxidation process that leads to peroxide formation.[9] Note that purification (e.g., via distillation or chromatography) will remove inhibitors.[5]
Q3: How can I tell if my sample of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine has degraded?

A3: Degradation can be indicated by several observable changes and should be confirmed with analytical testing.

  • Visual Inspection: Look for discoloration (e.g., yellowing or browning), the formation of precipitates, or viscous liquids at the bottom of the container.[6] For ethers, the presence of crystalline solids around the cap or in the liquid is a critical danger sign of explosive peroxide formation.[5] Do not open a container with visible crystals. [6]

  • Analytical Confirmation: The most reliable way to assess degradation is through analytical techniques. High-Performance Liquid Chromatography (HPLC) can be used to check for the appearance of new impurity peaks. Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying volatile degradation products.[10] Specific tests for peroxides are also crucial (see Troubleshooting Guide).

Troubleshooting Guides

This section addresses specific problems you might encounter and provides actionable solutions.

Issue 1: Suspected Peroxide Formation in an Aged Sample

You have a container of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine that has been stored for over a year and was not kept under an inert atmosphere.

Root Cause Analysis: The isopropoxy group is prone to forming peroxides upon prolonged exposure to air.[4][6] The risk increases significantly in partially empty containers.[4]

Immediate Actions & Protocol: CAUTION: If you observe any crystal formation or a viscous layer, do not move or open the container.[6] Treat it as a potential explosion hazard and contact your institution's Environmental Health & Safety (EHS) department for emergency disposal.[5]

If no crystals are visible, proceed with extreme caution to test for peroxides.

Protocol: Qualitative Peroxide Test (Potassium Iodide Method) [6][7]

  • Preparation: Work in a fume hood and wear appropriate PPE (safety glasses, lab coat, gloves). Prepare a fresh 10% (w/v) potassium iodide (KI) solution in deionized water.

  • Sample Addition: In a clean test tube, add 1-2 mL of your Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine sample.

  • Reagent Addition: Add 1 mL of the fresh 10% KI solution.

  • Acidification: Add a few drops of dilute hydrochloric acid or glacial acetic acid.[4][6]

  • Observation: Shake the mixture. A yellow to brown color indicates the presence of peroxides. The intensity of the color correlates with the peroxide concentration.[6][7] For a more sensitive test, add a drop of starch solution; a blue-black color indicates peroxide presence.[4]

Corrective Actions:

  • Low Peroxide Levels (faint yellow): If you intend to use the material immediately after purification, you can remove peroxides by passing the liquid through a column of activated alumina or by shaking with a freshly prepared solution of iron(II) sulfate.[4][5]

    • Note: Material purified in this way should not be stored, as the process removes any stabilizing inhibitors, making it more susceptible to future peroxide formation.[4][5]

  • High Peroxide Levels (brown color or any visible crystals): Do not attempt to purify. Label the container as "POTENTIALLY EXPLOSIVE" and arrange for immediate disposal through your EHS office.[5]

Issue 2: Sample Discoloration and Appearance of Impurities on HPLC

Your sample, which was initially a clear liquid, has developed a yellow tint. An HPLC analysis shows a decrease in the main peak area and the emergence of several new, more polar peaks.

Root Cause Analysis: This is characteristic of oxidation of the furan ring and/or the secondary amine.[11][12] Atmospheric oxygen can react with these functional groups, especially if catalyzed by light or trace metal contaminants, leading to a complex mixture of degradation products.

Workflow: Investigating Oxidative Degradation

G A Observe Discoloration & HPLC Impurities B Hypothesis: Oxidative Degradation of Furan and/or Amine A->B C Action 1: Confirm Identity of Degradants B->C F Action 2: Review Storage Protocol B->F D LC-MS Analysis C->D For non-volatile products E GC-MS Analysis C->E For volatile products G Check for Inert Atmosphere F->G H Check for Light Protection (Amber Bottle) F->H I Check Storage Temperature F->I J Corrective Action: Implement Strict Anaerobic & Dark Storage G->J H->J I->J

Caption: Workflow for troubleshooting oxidative degradation.

Preventative Measures:

  • Strict Anaerobic Handling: Always handle the compound under an inert atmosphere. Use techniques like a Schlenk line or a glovebox for aliquoting.

  • Solvent Degassing: If preparing solutions, use solvents that have been thoroughly degassed by sparging with nitrogen or argon.

  • Minimize Headspace: When storing, transfer the material to a smaller container to minimize the amount of air in the headspace.

  • First-In, First-Out: Use older stock first to prevent prolonged storage.[13] Implement a clear labeling system with dates of receipt and opening.[4]

Q4: Can I distill Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine to purify it from non-volatile impurities?

A4: Distillation carries a severe risk if peroxides are present. Peroxides are typically less volatile than the parent ether and can become highly concentrated in the distillation flask, leading to a violent explosion.[4][6]

MANDATORY SAFETY PROTOCOL: Before any distillation or solvent evaporation:

  • Test for Peroxides: ALWAYS test the material for peroxides immediately before heating or concentrating it, regardless of its age.[5]

  • Leave a Residue: Never distill to dryness. Always leave at least 10-20% of the liquid residue in the distillation flask.[5]

  • Use a Safety Shield: Conduct the distillation in a fume hood behind a blast shield.

Logical Flow for Safe Distillation

G cluster_0 Pre-Distillation Safety Check cluster_1 Action Pathway A Need to Distill Compound B Test for Peroxides A->B C Peroxides Detected? B->C D Peroxides Absent or < 20 ppm C->D No E STOP! Do Not Distill. Chemically Remove Peroxides First. C->E Yes F Proceed with Distillation (Behind Blast Shield) D->F G Never Distill to Dryness. Leave >10% Residue. F->G

Caption: Decision workflow before distilling peroxide-forming compounds.

References
  • The University of Edinburgh. (2009, July 10). Ethers - storage and the detection and removal of peroxides. Retrieved from The University of Edinburgh website. (URL: [Link])

  • Western Sydney University. (2008, July). Peroxide-Forming Chemicals Management Plan. Retrieved from Western Sydney University website. (URL: [Link])

  • Georg Thieme Verlag KG. (n.d.). Oxidation of Amines and N-Hetarenes. Science of Synthesis. (URL: [Link])

  • University of Ottawa. (2024, July 17). Handling and Storage of Chemicals. Retrieved from University of Ottawa website. (URL: [Link])

  • Hanna, W.J.W. (n.d.). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC. (URL: [Link])

  • Dartmouth College Environmental Health and Safety. (n.d.). Peroxide-Forming Chemicals. Retrieved from Dartmouth College website. (URL: [Link])

  • Karolinska Institutet. (2024, September 11). Routine for peroxide forming chemicals. (URL: [Link])

  • Unknown. (n.d.). Oxidation of Secondary and Primary Amines. (URL: [Link])

  • American Chemical Society. (2020, August 19). Photochromism and Fluorescence Switch of Furan-Containing Tetraarylethene Luminogens with Aggregation-Induced Emission for Photocontrolled Interface-Involved Applications. ACS Publications. (URL: [Link])

  • American Chemical Society. (2022, June 15). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. ACS Publications. (URL: [Link])

  • MDPI. (2024, November 14). Amine Oxide: Synthesis and Analysis. MDPI. (URL: [Link])

  • MDPI. (2024, May 29). Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. MDPI. (URL: [Link])

  • MDPI. (2023, February 28). Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization. MDPI. (URL: [Link])

  • IntechOpen. (2022, May 11). Furfural: A Versatile Derivative of Furan for the Synthesis of Various Useful Chemicals. IntechOpen. (URL: [Link])

  • National Center for Biotechnology Information. (2024, May 7). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PMC. (URL: [Link])

  • American Chemical Society. (n.d.). Kinetics and Mechanism of the Oxidation of Secondary Hydroxylamines to Nitrones with Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide. Inorganic Chemistry. (URL: [Link])

  • National Center for Biotechnology Information. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. (URL: [Link])

  • Bisley. (n.d.). What are the Health and Safety Guidelines for Using Amines?. (URL: [Link])

  • ResearchGate. (n.d.). High photosensitive furan acrylate derivatives and its solid state photopolymerization. (URL: [Link])

  • ResearchGate. (2025, March 1). a review on furan: detection and analysis methods. (URL: [Link])

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Furan-d4. (URL: [Link])

  • University of California, Santa Barbara. (2021, August 1). Peroxide-Forming Chemical. Environmental Health and Safety. (URL: [Link])

  • National Center for Biotechnology Information. (n.d.). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. PMC. (URL: [Link])

  • Stanford Environmental Health & Safety. (n.d.). Information on Peroxide-Forming Compounds. (URL: [Link])

  • Oregon State University. (n.d.). Chemical Storage Guidelines. Environmental Health and Safety. (URL: [Link])

Sources

Troubleshooting

Removing unreacted precursors from Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine mixtures

Target Audience: Researchers, scientists, and drug development professionals. System Overview & Causality The synthesis of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine via the reductive amination of furan-2-carbaldehyde...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

System Overview & Causality

The synthesis of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine via the reductive amination of furan-2-carbaldehyde (furfural) and 3-isopropoxypropylamine is a highly efficient route for generating biologically relevant secondary amines . However, the crude reaction mixture inevitably contains unreacted neutral furfural and the basic primary amine precursor. Because these compounds share similar solubility profiles in standard organic solvents, isolating the target secondary amine requires a strategic approach based on differential basicity and covalent reactivity. This guide provides a self-validating, step-by-step troubleshooting workflow to isolate the target secondary amine with high purity.

Purification Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture (Sec-Amine, Pri-Amine, Furfural) Ext1 Acid-Base Extraction (1M HCl / EtOAc) Crude->Ext1 Org1 Organic Phase (Furfural & Neutral Impurities) Ext1->Org1 Removes Aq1 Aqueous Phase (Protonated Amines) Ext1->Aq1 Retains Ext2 Basification & Extraction (NaOH / DCM) Aq1->Ext2 Org2 Organic Phase (Free Amines: Pri + Sec) Ext2->Org2 Extracts Resin PS-Benzaldehyde Scavenging (Stir in DCM, Filter) Org2->Resin WasteResin Resin-Bound Primary Amine (Discard) Resin->WasteResin Scavenges Product Pure Furan-2-ylmethyl- (3-isopropoxy-propyl)-amine Resin->Product Filtrate

Caption: Workflow for isolating the target secondary amine from unreacted precursors.

Frequently Asked Questions (Theory & Causality)

Q1: Why is fractional distillation not recommended for removing unreacted furfural from the mixture? A1: Furfural is highly prone to oxidation and polymerization at elevated temperatures, which can degrade the entire batch. Furthermore, the boiling points of the unreacted precursors and the product are relatively close under vacuum. Instead, acid-base extraction exploits the neutral nature of furfural versus the basicity of the amines, providing a safer, room-temperature separation driven by differential solubility .

Q2: How does Polymer-Supported Benzaldehyde (PS-Benzaldehyde) selectively remove 3-isopropoxypropylamine without affecting the target secondary amine? A2: The separation relies on covalent scavenging. The primary amine undergoes a nucleophilic attack on the resin-bound aldehyde, forming a stable imine (Schiff base) that remains covalently anchored to the solid polystyrene matrix. The target secondary amine lacks the necessary two protons on the nitrogen to form a stable imine, rendering it completely unreactive toward the resin. Consequently, it passes freely into the filtrate .

Q3: Why do I experience severe peak tailing when using standard silica gel chromatography for this compound? A3: Standard bare silica contains highly acidic silanol groups (pKa ~4.5) that form strong electrostatic interactions with basic secondary amines. This acid-base interaction causes irreversible binding and severe peak tailing. Utilizing an amine-functionalized silica stationary phase (e.g., KP-NH) masks these acidic sites, allowing the secondary amine to elute sharply without requiring aggressive basic modifiers like triethylamine .

Quantitative Data Summary

ComponentRoleAcid/Base ProfileBoiling Point (Est.)Reactivity with PS-Benzaldehyde
Furan-2-carbaldehyde (Furfural) Unreacted PrecursorNeutral162 °CN/A
3-Isopropoxypropylamine Unreacted PrecursorBasic (pKa ~10.5)146 °CForms stable covalent imine
Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine Target ProductBasic (pKa ~9.5)>200 °CUnreactive (Passes into filtrate)
PS-Benzaldehyde Resin ScavengerN/AN/ALoading Capacity: 1.2–1.5 mmol/g

Self-Validating Experimental Protocols

Protocol 1: Liquid-Liquid Acid-Base Extraction (Furfural Removal)

Causality: Protonation converts lipophilic amines into water-soluble ammonium salts, leaving neutral impurities in the organic layer.

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (10 mL/g of crude).

  • Acidification: Add 1M aqueous HCl in a 1:1 volume ratio. Stir vigorously for 10 minutes.

  • Separation: Transfer to a separatory funnel. Collect the lower aqueous layer (contains protonated amines).

  • Validation Checkpoint 1: Spot the organic layer on a TLC plate (Hexane/EtOAc 8:2). A UV-active spot at Rf ~0.8 confirms the successful partitioning of furfural into the organic waste.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 2M NaOH until the pH reaches >12. (Causality: Deprotonates ammonium salts back to lipophilic free amines).

  • Extraction: Extract the basic aqueous layer with dichloromethane (DCM) (3 x 10 mL/g). Combine the DCM layers, dry over anhydrous Na₂SO₄, and concentrate.

  • Validation Checkpoint 2: A Ninhydrin stain of the concentrated DCM extract should immediately turn purple/brown, confirming the recovery of the mixed amines.

Protocol 2: Solid-Phase Scavenging (Primary Amine Removal)

Causality: Selective covalent immobilization of the primary amine via imine formation.

  • Resin Preparation: Swell PS-Benzaldehyde resin (1.5–2.0 equivalents relative to the estimated primary amine impurity) in anhydrous DCM for 15 minutes.

  • Reaction: Add the mixed amine extract (from Protocol 1) to the resin suspension.

  • Agitation: Shake or stir gently at room temperature for 4–16 hours.

  • Filtration: Filter the suspension through a sintered glass fritted funnel. Wash the resin bed thoroughly with DCM (3 x 5 mL) to ensure complete recovery of the secondary amine.

  • Validation Checkpoint 3: Perform a Ninhydrin stain on the combined filtrate. A negative result (absence of deep purple color) validates the complete removal of the primary amine.

Protocol 3: Final Polish via Amine-Functionalized Silica Chromatography

Causality: Neutralizing stationary phase acidity to prevent secondary amine tailing.

  • Loading: Concentrate the filtrate from Protocol 2 and load it onto an amine-functionalized silica column.

  • Elution: Run a gradient of Hexane/EtOAc (e.g., 100:0 to 50:50).

  • Fraction Collection: Collect fractions and monitor via UV (254 nm) or TLC (using amine-functionalized plates).

  • Validation Checkpoint 4: Analyze the purified fractions via LC-MS. The presence of a single peak with m/z [M+H]+ = 198.1 confirms the identity and purity of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine.

References

  • Title: Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts Source: Catalysts (MDPI) URL: [Link]

  • Title: A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Recycling and Reuse of a Polymer-Supported Scavenger for Amine Sequestration Source: Journal of Combinatorial Chemistry (ACS Publications) URL: [Link]

  • Title: Is there an easy way to purify organic amines? Source: Biotage URL: [Link]

Optimization

Enhancing the stability of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine in aqueous solutions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine. This document is designed for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for enhancing the stability of this compound in aqueous solutions. We will explore the underlying chemical principles of its degradation and offer validated protocols to ensure the integrity of your experiments.

Section 1: Understanding the Core Instability
Q1: Why is Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine unstable in aqueous solutions?

The instability of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine in aqueous environments stems from the inherent reactivity of its two primary functional moieties: the furan ring and the secondary amine . These groups are susceptible to distinct but sometimes interconnected degradation pathways, primarily acid-catalyzed hydrolysis and oxidation.

  • The Furan Moiety's Vulnerability: The furan ring, while aromatic, possesses significant diene character, making it prone to reactions that disrupt its structure.[1]

    • Acid-Catalyzed Hydrolysis: In acidic aqueous solutions, the furan ring is highly susceptible to protonation. This initiates a ring-opening cascade, ultimately leading to the formation of 1,4-dicarbonyl compounds.[2][3] This is often the most aggressive degradation pathway in experimental settings with low pH. Protic solvents like water can actively participate in and accelerate this ring-opening process.[2]

    • Oxidation: The electron-rich furan ring can react with molecular oxygen, especially in the presence of light, heat, or transition metal ions. This process can form unstable endoperoxide intermediates, which then rearrange or decompose, leading to cleavage of the furan ring.[4][5][6]

  • The Secondary Amine's Reactivity: The secondary amine group is a nucleophilic and basic center.

    • Oxidation: Amines are susceptible to oxidation, which can lead to a variety of degradation products. The stability of an amine is influenced by its structure (primary, secondary, or tertiary) and the degree of steric hindrance around the nitrogen atom.[7][8] In the presence of oxygen and potential catalysts, the secondary amine in the molecule can be a point of oxidative attack.

These two vulnerabilities mean that careful control over the experimental environment is crucial for maintaining the compound's structural integrity.

cluster_hydrolysis Acid-Catalyzed Hydrolysis cluster_oxidation Oxidation main Furan-2-ylmethyl- (3-isopropoxy-propyl)-amine protonation Protonation of Furan Ring main->protonation H⁺ (Acidic pH) furan_ox Furan Oxidation main->furan_ox O₂, Light, Metal Ions amine_ox Amine Oxidation main->amine_ox O₂, Metal Ions ring_opening Nucleophilic Attack by Water protonation->ring_opening H₂O dicarbonyl 1,4-Dicarbonyl Degradant ring_opening->dicarbonyl endoperoxide Endoperoxide Intermediate furan_ox->endoperoxide ring_cleavage_ox Ring-Opened Products endoperoxide->ring_cleavage_ox amine_degradants Amine Degradants

Primary degradation pathways for the target molecule.
Section 2: Frequently Asked Questions (FAQs)
Q2: What is the optimal pH range for working with this compound in an aqueous solution?

There is a critical trade-off. Acidic conditions (pH < 6) aggressively degrade the furan ring, while highly basic conditions can also promote degradation.[2] For general experimental use, it is strongly recommended to maintain the pH in the neutral range (pH 6.8 - 7.6) using a well-buffered system. The optimal pH for long-term storage or specific assays should be determined empirically using a stability study.

Q3: Can I heat solutions containing this compound?

Heating should be avoided whenever possible. Thermal stress can accelerate both hydrolysis and oxidation rates.[9] If a reaction requires heating, it should be done for the minimum possible time, at the lowest effective temperature, and preferably under an inert atmosphere (e.g., nitrogen or argon).

Q4: How should I prepare and store stock solutions?

For maximum stability, prepare high-concentration stock solutions in a suitable polar aprotic solvent like anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), where furan derivatives show enhanced stability.[2][10] Store these stock solutions at -20°C or -80°C in tightly sealed vials. Prepare aqueous working solutions fresh for each experiment by diluting the stock solution into your pre-equilibrated aqueous buffer immediately before use.

Q5: What are the visible signs of degradation?

Significant degradation, particularly through acid-catalyzed pathways, can lead to polymerization and the formation of insoluble materials or resins, which may cause solutions to become colored (e.g., yellow to brown) or turbid.[11] However, substantial degradation can occur without any visible change. Therefore, analytical confirmation (e.g., by HPLC or LC-MS) is the only reliable way to assess stability.

Section 3: Troubleshooting Guides for Experimental Setups
Guide 1: Compound Degrades During an Assay at Acidic pH
  • Problem: You observe a rapid loss of your parent compound (e.g., >20% in a few hours) in an assay buffered at pH < 6, as confirmed by HPLC or LC-MS analysis.

  • Probable Cause: The primary cause is the acid-catalyzed hydrolytic cleavage of the furan ring, a well-documented instability for furan-containing molecules.[2][12]

  • Recommended Solutions:

    • Adjust pH: The most effective solution is to reformulate your assay buffer to be as close to neutral (pH 7.0) as the experimental system allows.

    • Minimize Incubation Time: Redesign the experiment to reduce the time the compound spends in the acidic buffer.

    • Lower Temperature: Perform all incubation steps at the lowest possible temperature (e.g., on ice or at 4°C) to decrease the rate of hydrolysis.[2]

This protocol helps determine the most stable pH for your compound in your specific buffer system.

  • Buffer Preparation: Prepare a series of identical buffers (e.g., 50 mM phosphate) adjusted to different pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5, 8.0).

  • Spiking: Dilute your compound's stock solution into each buffer to the final working concentration. Include a "time zero" (T₀) sample by immediately adding an equal volume of a quenching solvent (e.g., acetonitrile with 1% triethylamine to neutralize the acid) and analyzing it.

  • Incubation: Incubate all samples at your standard experimental temperature.

  • Time-Point Analysis: At set time points (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot from each pH condition, quench it, and analyze by a validated HPLC or LC-MS method.

  • Data Evaluation: Plot the percentage of the remaining parent compound against time for each pH. The pH that shows the slowest rate of degradation is the most suitable for your experiment.

Guide 2: Gradual Compound Loss in a Neutral Aqueous Buffer
  • Problem: You notice a slow but steady decrease in compound concentration over several hours or days in a solution buffered at or near neutral pH, even when protected from light.

  • Probable Cause: This slow degradation is likely due to oxidation of the furan ring and/or the secondary amine by dissolved oxygen in the aqueous buffer.[7][13][14]

  • Recommended Solutions:

    • Deoxygenate Buffers: Before adding the compound, thoroughly deoxygenate all aqueous buffers by sparging with an inert gas like argon or nitrogen for 15-30 minutes.

    • Work Under Inert Atmosphere: Conduct experiments in a glove box or use sealed vials with an inert gas headspace to prevent atmospheric oxygen from re-dissolving.

    • Add Antioxidants: If an inert atmosphere is not feasible, consider adding a compatible antioxidant to the buffer. Common choices include ascorbic acid (Vitamin C) or Trolox. The choice and concentration must be validated to ensure they do not interfere with your assay.

    • Protect from Light: Always use amber vials or wrap containers in aluminum foil to prevent photo-oxidation.[4]

  • Antioxidant Selection: Choose an antioxidant compatible with your system (e.g., ascorbic acid for many biological assays).

  • Stock Preparation: Prepare a fresh, concentrated stock of the antioxidant (e.g., 100 mM ascorbic acid in deoxygenated water).

  • Test Concentrations: Prepare your experimental buffer with several final concentrations of the antioxidant (e.g., 50 µM, 100 µM, 200 µM). Include a control with no antioxidant.

  • Stability Study: Perform a time-course stability study as described in the pH screening protocol, comparing the degradation rate in the presence and absence of the antioxidant.

  • Assay Interference Check: Crucially, run a control experiment to ensure the chosen concentration of the antioxidant does not inhibit or otherwise interfere with your assay's components (e.g., enzymes, cells).

Guide 3: Low Recovery After Purification on Silica Gel
  • Problem: You experience significant loss of your compound during chromatographic purification using standard silica gel.

  • Probable Cause: Standard silica gel is inherently acidic and can catalyze the degradation of acid-sensitive compounds like furans.[2]

  • Recommended Solutions:

    • Neutralize the Eluent: Add a small amount of a volatile base, such as triethylamine (~0.1-1%), to your mobile phase to neutralize the acidic sites on the silica.

    • Use Deactivated Silica: Use commercially available deactivated or neutral silica gel for your chromatography.

    • Alternative Methods: If possible, consider non-chromatographic purification methods like crystallization or distillation.

Section 4: Analytical Protocols & Data Summary
Protocol: General Assessment of Compound Stability via HPLC-UV or LC-MS

This workflow provides a universal method for quantifying the stability of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine under any given aqueous condition.

  • Method Development: Develop a reliable reverse-phase HPLC or LC-MS method that provides a sharp, symmetrical peak for the parent compound, well-resolved from any potential degradants or buffer components.

  • Solution Preparation: Prepare the aqueous buffer to be tested (e.g., specific pH, with/without antioxidant). Deoxygenate if necessary.

  • Internal Standard: Prepare a stock solution of a stable, non-reactive internal standard (IS) that is resolved from your analyte.

  • Experiment Setup: In sealed vials, add the buffer, the IS to a fixed final concentration, and finally spike in the target compound to its final concentration.

  • Time Zero (T₀) Sample: Immediately after spiking, take the first sample, quench if necessary (e.g., with acetonitrile), and analyze. This serves as your 100% reference point.

  • Incubation: Place the vials under the desired experimental conditions (temperature, light exposure).

  • Time-Point Sampling: At predetermined intervals, withdraw aliquots, quench, and analyze.

  • Quantification: Calculate the peak area ratio of the analyte to the internal standard at each time point. Determine the percentage of the compound remaining relative to the T₀ sample.

Data Summary: Key Stability-Enhancing Parameters
ParameterRecommended ConditionRationale
pH 6.8 - 7.6Avoids rapid acid-catalyzed hydrolysis of the furan ring.[2]
Temperature ≤ 4°C for storage; lowest effective temp for assaysReduces rates of all degradation reactions.[9]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative degradation of both furan and amine moieties.[13][14]
Solvent (Stock) Anhydrous DMF or DMSOPolar aprotic solvents improve furan stability.[10]
Light Protect from light (Amber vials)Prevents photo-oxidation.[4]
Additives Antioxidants (e.g., Ascorbic Acid)Scavenges reactive oxygen species.
Purification Neutralized or deactivated silica gelAvoids on-column acid-catalyzed degradation.[2]
Troubleshooting Workflow

start Stability Issue Detected (Low Yield / Purity) q_where When is degradation occurring? start->q_where storage During Storage / In Solution q_where->storage Storage assay During Assay / Incubation q_where->assay Assay workup During Workup / Purification q_where->workup Purification q_conditions What are the buffer conditions? acidic Acidic pH (<6) q_conditions->acidic Acidic neutral Neutral pH (~7) q_conditions->neutral Neutral sol_storage Probable Cause: Oxidation / Hydrolysis Solution: 1. Use Aprotic Solvent Stock (DMSO/DMF) 2. Store at -80°C 3. Prepare Aqueous Solutions Fresh storage->sol_storage assay->q_conditions sol_workup Probable Cause: Acidic Silica Gel Solution: 1. Use Neutral Silica 2. Add Et₃N to Eluent workup->sol_workup sol_acid Probable Cause: Acid Hydrolysis of Furan Solution: 1. Increase pH to ~7 2. Lower Temperature 3. Reduce Incubation Time acidic->sol_acid sol_neutral Probable Cause: Oxidation Solution: 1. Deoxygenate Buffers 2. Use Inert Atmosphere 3. Add Antioxidants neutral->sol_neutral

Workflow for troubleshooting stability issues.
References
  • Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. (2021). Google Scholar.
  • Theoretical study of the ring-opening mechanisms of constituent units with different numbers of furan rings during the degradation of furfuryl-alcohol resin. RSC Advances.
  • Furan - Wikipedia. Wikipedia.
  • Effect of oxygen availability and pH on the furan concentration formed during thermal preservation of plant-based foods. (2016). Food Additives & Contaminants: Part A.
  • Oxidative Cleavage of Furans. (2023). Organic Reactions.
  • Stability issues of furan rings in acidic or basic conditions. BenchChem.
  • Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. (2019). Food Chemistry.
  • How does the pH value affect furan resin raw m
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
  • Chemical Transformation of Biomass-Derived Furan Compounds into Polyols. (2024).
  • Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. (2017). The Journal of Physical Chemistry A.
  • Stability of Structurally Varied Aqueous Amines for CO2 Capture. (2021). Industrial & Engineering Chemistry Research.
  • The correct order of basic strength of amines in aqueous solution is. (2026). Testbook.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Chemistry – A European Journal.
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022). Industrial & Engineering Chemistry Research.
  • Photo-oxid
  • acidic hydrolysis of furan led to the formation of furan hydrochloride salt which turns into brown resin in presence of O2. (2025). Brainly.in.

Sources

Troubleshooting

Overcoming steric hindrance when reacting Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine

Welcome to the technical support center for Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in their sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in their synthetic routes involving this sterically hindered secondary amine. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common reactivity issues.

Introduction: Understanding the Challenge

Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine is a useful building block, but its structure presents significant synthetic challenges. The secondary amine nitrogen is flanked by two bulky groups: a furan-2-ylmethyl group and a 3-isopropoxy-propyl chain. This steric congestion around the nitrogen's lone pair of electrons physically blocks its approach to electrophiles, drastically reducing its nucleophilicity.[1][2] This phenomenon, known as steric hindrance, is the primary cause of low yields and slow reaction rates.

A crucial concept to grasp is the difference between basicity and nucleophilicity. While the amine remains a reasonably strong base (capable of accepting a proton), its ability to act as a nucleophile (attacking an electrophilic carbon) is kinetically hindered.[3][4] Our strategies will therefore focus on enhancing reaction kinetics by using more reactive reagents, specialized catalysts, or conditions that can overcome this physical barrier.

Frequently Asked Questions & Troubleshooting Guides

Q1: My standard amide coupling reaction (e.g., using EDC/DCC with a carboxylic acid) is failing or giving very low yields. Why is this happening and what is the solution?

A1: Causality and Troubleshooting

Standard carbodiimide coupling reagents like EDC or DCC activate a carboxylic acid to form a reactive O-acylisourea intermediate.[5] However, the nucleophilic attack by the sterically hindered nitrogen of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine on this intermediate is often too slow, leading to side reactions or decomposition.

The most effective solution is to bypass the need for in-situ activation of a carboxylic acid and instead use a more potent electrophile. Converting the carboxylic acid to an acyl chloride or acyl fluoride dramatically increases its reactivity.[6][][8] The reaction with an acyl chloride is typically rapid and should be performed with a non-nucleophilic base to scavenge the HCl byproduct without competing with the main reaction.

Troubleshooting Decision Tree:

start Amide Coupling Fails q1 Are you using a carboxylic acid with a coupling agent (EDC, DCC)? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no sol1 Strategy 1: Increase Electrophilicity. Convert R-COOH to R-COCl. ans1_yes->sol1 Highly Recommended Path sol2 Strategy 2: Use Advanced Catalysis. Consider Boronic Acid Catalysis. ans1_yes->sol2 Alternative Path sol3 Consult further literature for highly specialized coupling reagents. ans1_no->sol3

Caption: Decision tree for troubleshooting amide coupling.

Recommended Protocol 1: Acylation via Acyl Chloride

This protocol outlines the formation of a tertiary amide using an acyl chloride and a non-nucleophilic base.

Materials:

  • Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine

  • Acyl chloride (1.1 eq)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine (1.0 eq) and the non-nucleophilic base (1.5 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution. A precipitate (the amine hydrochloride salt) may form.

  • Allow the reaction to warm to room temperature and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • If the reaction is slow, the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be beneficial.[9]

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. Note: Due to the basicity of the product, using silica gel pre-treated with triethylamine (1% in eluent) or using basic alumina can prevent streaking and improve separation.[10]

Q2: I am attempting an N-alkylation to synthesize a tertiary amine, but the reaction is not proceeding with standard alkyl halides (R-Br, R-I). How can I drive this reaction to completion?

A2: Causality and Troubleshooting

This is a classic case where steric hindrance severely impedes the S_N2 reaction pathway.[2] For a successful alkylation of a hindered secondary amine, two critical adjustments are necessary:

  • Enhance the Electrophile's Leaving Group Ability: Move from alkyl halides to more reactive alkylating agents like alkyl tosylates (R-OTs) or triflates (R-OTf) .[10][11] These are significantly better leaving groups, which lowers the activation energy of the substitution reaction.

  • Employ a Suitable Base and Conditions: The reaction will generate one equivalent of acid (e.g., TsOH). This must be neutralized by a base. However, the base must not be nucleophilic enough to compete with your substrate. A sterically hindered, non-nucleophilic base is ideal. Furthermore, significant thermal energy is often required.

ParameterStandard ConditionsRecommended Conditions for Hindered AmineRationale
Alkylating Agent Alkyl Bromide/IodideAlkyl Tosylate/TriflateTosylate/Triflate are superior leaving groups, accelerating the S_N2 reaction.[10][11]
Base K₂CO₃, Et₃N1,2,2,6,6-Pentamethylpiperidine (PMP) or Proton-Sponge®These bases are highly basic but non-nucleophilic due to their own steric bulk, preventing them from being alkylated.[11]
Solvent Acetonitrile, DMFToluene, XyleneHigher boiling point solvents are needed to provide sufficient energy to overcome the steric barrier.[10][11]
Temperature Room Temp to 80 °CReflux (110-140 °C)Overcoming the high activation energy requires significant thermal input.
Reaction Time 2-24 hours2-7 daysThe reaction is kinetically slow and requires extended time for reasonable conversion.[11]

Recommended Protocol 2: N-Alkylation using an Alkyl Tosylate

This protocol is adapted from a general method for the N-alkylation of sterically hindered secondary amines.[11]

Materials:

  • Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine (1.0 eq)

  • Alkyl tosylate (1.0 - 1.2 eq)

  • 1,2,2,6,6-Pentamethylpiperidine (PMP) (1.0 eq)

  • Anhydrous Toluene

  • Argon or Nitrogen atmosphere

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the amine (1.0 eq), the alkyl tosylate (1.0 eq), and PMP (1.0 eq).

  • Add anhydrous toluene to create a ~1 M solution.

  • Place the flask under an inert atmosphere (Argon or Nitrogen).

  • Heat the mixture to reflux (approx. 111 °C) and maintain for 2-7 days.

  • Monitor the reaction periodically by TLC or GC-MS. Be patient, as these reactions are slow.

  • After cooling to room temperature, dilute the mixture with diethyl ether and filter to remove the precipitated PMP-tosylate salt.

  • Concentrate the filtrate under reduced pressure to yield the crude tertiary amine.

  • Purify by column chromatography as described in Protocol 1.

Q3: I need to perform a C-N cross-coupling reaction (e.g., Buchwald-Hartwig) with an aryl halide. What catalytic system should I use for such a hindered amine?

A3: Causality and Troubleshooting

Transition metal-catalyzed C-N cross-coupling reactions are powerful but highly sensitive to steric hindrance on both the amine and the aryl halide. The key to success lies in selecting a catalyst system—specifically, the metal and its coordinating ligand—that is explicitly designed for challenging substrates.

For sterically hindered partners, standard catalysts often fail. However, recent advances have produced highly effective, specialized systems:

  • Copper-Catalyzed Systems: While palladium is more common, modern copper catalysis has emerged as a powerful alternative for C-N coupling. For hindered substrates, the use of novel pyrrole-ol ligands has been shown to be uniquely effective, facilitating the coupling of ortho-substituted aryl iodides with hindered secondary amines where other systems fail.[12][13][14]

  • Palladium-Catalyzed Systems: For palladium, the challenge is to create a catalytic center that is both accessible and highly reactive. Heterobimetallic palladium-titanium (Pd-Ti) complexes have been developed for the allylic amination of hindered secondary amines.[15][16] The Ti co-catalyst is thought to enhance the electrophilicity of the palladium center, facilitating the difficult amine addition step.

Workflow for Selecting a C-N Coupling Strategy:

cluster_0 Substrate Analysis cluster_1 Catalyst System Selection cluster_2 Reaction Outcome ArylX Aryl Halide Partner (e.g., Aryl-Iodide) Cu_Cat Copper Catalysis + Pyrrole-ol Ligand (Ref [2, 3]) ArylX->Cu_Cat Recommended for o-substituted Ar-I Pd_Cat Palladium Catalysis + Specialized Ligand (e.g., Pd-Ti System, Ref [5, 7]) ArylX->Pd_Cat Consider for Allylic/Aryl Halides Amine Hindered Amine (Your Substrate) Amine->Cu_Cat Amine->Pd_Cat Product Desired C-N Coupled Product Cu_Cat->Product Pd_Cat->Product

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine and Other Furfurylamine Derivatives in Drug Design

Introduction: The Furfurylamine Scaffold - A Privileged Structure in Medicinal Chemistry The furan ring, an electron-rich five-membered heterocycle, is a cornerstone in medicinal chemistry, gracing the structures of nume...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Furfurylamine Scaffold - A Privileged Structure in Medicinal Chemistry

The furan ring, an electron-rich five-membered heterocycle, is a cornerstone in medicinal chemistry, gracing the structures of numerous approved therapeutic agents.[1][2] Its ability to engage in various non-covalent interactions, coupled with its metabolic susceptibility that can be tailored by substitution, makes it a versatile scaffold for drug design.[3][4] When functionalized with an aminomethyl group, it gives rise to furfurylamines, a class of compounds that serve as crucial intermediates and pharmacophores in their own right.[5] From the potent loop diuretic furosemide to the H2 receptor antagonist ranitidine, the furfurylamine motif has proven its therapeutic relevance. This guide provides a comparative analysis of a specific derivative, Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine, in the context of other furfurylamine analogues, offering insights into its potential role in drug discovery.

Featured Compound: Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine

While not extensively documented in peer-reviewed literature, Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine is a commercially available compound, suggesting its utility in synthetic and medicinal chemistry.[6] Its structure presents a unique combination of a furan-2-ylmethyl core, a secondary amine, and a flexible 3-isopropoxy-propyl side chain.

Chemical Properties:

PropertyValueSource
Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
CAS Number 244641-21-2
SMILES CC(C)OCCCNCc1ccco1

Proposed Synthesis and Rationale

The synthesis of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine can be efficiently achieved through reductive amination, a robust and widely used method for forming C-N bonds.[7] This approach involves the reaction of furfural (furan-2-carbaldehyde) with 3-isopropoxy-propan-1-amine to form a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine.

G Furfural Furfural Imine Schiff Base Intermediate Furfural->Imine Amine 3-Isopropoxy-propan-1-amine Amine->Imine Product Furan-2-ylmethyl- (3-isopropoxy-propyl)-amine Imine->Product ReducingAgent Reducing Agent (e.g., NaBH4, H2/Catalyst) ReducingAgent->Imine Reduction

Caption: Proposed synthetic workflow for Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine via reductive amination.

Experimental Protocol: Reductive Amination

  • Imine Formation: To a solution of furfural (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane), add 3-isopropoxy-propan-1-amine (1.0-1.2 eq). The reaction can be stirred at room temperature for 1-4 hours. The formation of the imine can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reduction: Once imine formation is complete, the reaction mixture is cooled to 0°C. A reducing agent, such as sodium borohydride (NaBH4) (1.5 eq), is added portion-wise. The reaction is then allowed to warm to room temperature and stirred until the imine is fully consumed.

  • Work-up and Purification: The reaction is quenched by the addition of water. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the pure Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine.

Comparative Analysis with Other Furfurylamine Derivatives

In the absence of direct experimental data for Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine, we can infer its potential properties by comparing its structural features to those of other well-characterized furfurylamine derivatives.

DerivativeKey Structural FeaturesKnown/Potential Biological Activities
Furfurylamine Unsubstituted primary amineIntermediate for pharmaceuticals (e.g., furosemide) and agrochemicals.[5][8][9]
N-aryl furfurylamines Aromatic substituent on the amineAntifungal activity, particularly against dermatophytes.[10]
Furfurylamines with short alkyl chains e.g., N-isopropyl, N-butylPotential for CNS activity, modulation of neurotransmitter receptors.[8]
Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine Isopropoxypropyl side chainThe ether linkage and alkyl chain may enhance lipophilicity, potentially improving cell membrane permeability and oral bioavailability. The isopropoxy group could influence metabolic stability. Potential for a range of activities including antimicrobial, anti-inflammatory, or CNS effects.[3][11]

Hypothetical Performance Evaluation: A Roadmap for Experimental Validation

To rigorously assess the potential of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine in drug design, a series of in vitro and in vivo experiments would be required.

1. In Vitro Pharmacological Profiling:

  • Receptor Binding Assays: To identify potential biological targets, the compound should be screened against a panel of receptors, particularly G-protein coupled receptors (GPCRs) and ion channels, which are common targets for furan-containing compounds.

  • Enzyme Inhibition Assays: Screening against a panel of enzymes (e.g., kinases, proteases) can reveal potential inhibitory activity.

  • Antimicrobial Assays: The compound should be tested against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).[10]

2. In Vitro ADME-Tox Profiling:

  • Solubility and Permeability: Aqueous solubility and cell permeability (e.g., using a Caco-2 cell assay) are crucial for predicting oral bioavailability.

  • Metabolic Stability: Incubation with liver microsomes will provide insights into the compound's metabolic fate and potential for drug-drug interactions.

  • Cytotoxicity: Testing against various cell lines (e.g., HepG2) is essential to assess potential toxicity.

3. In Vivo Efficacy and Pharmacokinetics:

  • Animal Models of Disease: If a promising in vitro activity is identified, the compound should be tested in relevant animal models to evaluate its in vivo efficacy.

  • Pharmacokinetic Studies: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) profile in an animal model is critical for understanding its in vivo behavior and for dose selection.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Binding Receptor Binding Assays Lead Lead Optimization Binding->Lead Enzyme Enzyme Inhibition Assays Enzyme->Lead Antimicrobial Antimicrobial Assays Antimicrobial->Lead ADME ADME-Tox Profiling (Solubility, Permeability, Metabolism, Cytotoxicity) ADME->Lead Efficacy Animal Models of Disease PK Pharmacokinetic Studies Efficacy->PK Lead->Efficacy

Caption: A typical experimental workflow for the preclinical evaluation of a novel drug candidate.

Potential Signaling Pathway Modulation

Given the prevalence of furan-containing compounds as modulators of G-protein coupled receptors (GPCRs), a hypothetical mechanism of action for Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine could involve the modulation of a GPCR signaling pathway.

G Ligand Furfurylamine Derivative Receptor GPCR Ligand->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: A representative GPCR signaling pathway potentially modulated by a furfurylamine derivative.

Conclusion

Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine represents an intriguing yet understudied member of the pharmacologically significant furfurylamine class. While its specific biological activities remain to be elucidated, its chemical structure suggests potential for favorable pharmacokinetic properties and a broad range of biological activities. The proposed synthetic route and experimental workflow provide a clear path for its comprehensive evaluation. Further investigation into this and similar derivatives could unveil novel therapeutic agents for a variety of diseases, underscoring the enduring importance of the furfurylamine scaffold in modern drug discovery.

References

  • Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine, - 和为-生命科学产品和服务解决方案提供商. (n.d.). Retrieved from [Link]

  • Al-Ostath, A., et al. (2020).
  • Chemical Weekly. (2024, August 29). Understanding the Versatile Applications of Furfurylamine in Chemical Industries. Retrieved from [Link]

  • Nielsen, M., et al. (2013). A variety of aromatic furfurylamines were synthesized by Nielsen through a transfer reductive amination using a commercial pincer Ru(II)-complex.
  • Google Patents. (2008). EP1939191A1 - Furan derivatives, method of synthesis and uses thereof.
  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
  • Suvire, F. D., et al. (2006). Structure-activity relationship study of homoallylamines and related derivatives acting as antifungal agents. Bioorganic & Medicinal Chemistry, 14(6), 1851-1862.
  • Cheméo. (n.d.). Furan, 2-acetyl-3-methyl - Chemical & Physical Properties. Retrieved from [Link]

  • Google Patents. (2015). US 2015/0150768 A1 - Furan based composition.
  • AlQalam Journal of Medical and Applied Sciences. (2023). A Review on Biological and Medicinal Significance of Furan. Retrieved from [Link]

  • PubChemLite. (n.d.). Furan-2-ylmethyl-(3-methyl-benzyl)-amine. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • An, V. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4635.
  • Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • MDPI. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Retrieved from [Link]

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Comparative

A Comparative Guide to the Reactivity of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the quest for efficient and versatile methods to construct carbon-nitrogen bonds remains a cornerstone of dr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for efficient and versatile methods to construct carbon-nitrogen bonds remains a cornerstone of drug discovery and materials science. Among the myriad of tools available, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful strategy for the formation of arylamines. This guide provides a comprehensive analysis of the expected reactivity of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine in such transformations, placed in context with other secondary amines. By examining the interplay of steric and electronic factors, and the unique characteristics of the furan moiety, we aim to provide a predictive framework for researchers employing this and similar substrates in their synthetic endeavors.

The Buchwald-Hartwig Amination: A Paradigm in C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or vinyl halide (or triflate) and an amine.[1][2][3] This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance, offering a significant improvement over classical methods.[1][4] The catalytic cycle, as illustrated below, generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[2][5]

Buchwald-Hartwig_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(L_n)-X Ar-Pd(II)(L_n)-X Pd(0)L_n->Ar-Pd(II)(L_n)-X Oxidative Addition Ar-Pd(II)(L_n)-NR'R'' Ar-Pd(II)(L_n)-NR'R'' Ar-Pd(II)(L_n)-X->Ar-Pd(II)(L_n)-NR'R'' Amine Coordination & Deprotonation Ar-Pd(II)(L_n)-NR'R''->Pd(0)L_n Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L_n)-NR'R''->Ar-NR'R'' Base-H+ X- Base-H+ X- Ar-Pd(II)(L_n)-NR'R''->Base-H+ X- Ar-X Ar-X Ar-X->Ar-Pd(II)(L_n)-X HNR'R'' HNR'R'' HNR'R''->Ar-Pd(II)(L_n)-X Base Base Base->Ar-Pd(II)(L_n)-X

Figure 1: Generalized catalytic cycle of the Buchwald-Hartwig amination.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst system, which includes the palladium precursor and, crucially, the phosphine ligand.[6] The development of sterically hindered and electron-rich ligands has been instrumental in expanding the scope of this reaction to include challenging substrates such as aryl chlorides and a wide variety of amines.[1]

Comparative Reactivity of Secondary Amines in Buchwald-Hartwig Amination

The nucleophilicity and steric profile of the amine are critical determinants of its reactivity in the Buchwald-Hartwig amination. To understand the expected behavior of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine, it is instructive to compare it with other secondary amines that have been studied in this reaction.

AmineStructureSteric HindranceElectronic EffectsExpected Reactivity
Di-n-butylamine(CH₃CH₂CH₂CH₂)₂NHModerateAlkyl groups are weakly electron-donating.Good reactivity with a variety of aryl halides.
MorpholineO(CH₂CH₂)₂NHLow (cyclic)Oxygen atom is electron-withdrawing, reducing amine basicity.Generally high reactivity due to low steric hindrance.[7]
Diisopropylamine((CH₃)₂CH)₂NHHighIncreased steric bulk around the nitrogen.Slower reaction rates, may require more active catalysts or harsher conditions.[8]
N-MethylanilineC₆H₅NHCH₃ModeratePhenyl group is electron-withdrawing.Reactivity can be influenced by the electronic nature of the aryl halide.
Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine Moderate to High Furan ring is electron-rich; isopropoxypropyl group is sterically demanding. Predicted to be a viable substrate, but may require optimized conditions due to steric bulk.

Table 1: Comparative analysis of various secondary amines in the context of Buchwald-Hartwig amination.

The data suggests that while simple, less hindered secondary amines are generally good substrates, increased steric bulk around the nitrogen atom can significantly impede the reaction.[8] For sterically demanding amines, the choice of a suitable bulky phosphine ligand, such as those from the Buchwald or Hartwig groups, is often necessary to achieve good yields.[1][9]

The Furan Moiety: An Influential Participant

The furan ring in Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine is not an innocent bystander in palladium-catalyzed reactions. Furan is an electron-rich heterocycle, which has several implications for its reactivity.[10]

  • Potential for C-H Activation: The C-H bonds of furan, particularly at the C5 position (alpha to the oxygen and adjacent to the alkylamino substituent), are susceptible to direct arylation via C-H activation.[11] This can lead to the formation of undesired side products. The choice of ligand and reaction conditions can influence the selectivity between N-arylation and C-H arylation.

  • Coordination to Palladium: The oxygen atom of the furan ring could potentially coordinate to the palladium center, which might influence the catalyst's activity and selectivity.

  • Ring Stability: While generally stable, the furan ring can undergo ring-opening or other transformations under harsh reaction conditions, although this is less common in the context of Buchwald-Hartwig amination.

Predicted Reactivity of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine

Based on the principles outlined above, we can predict the reactivity of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine in Buchwald-Hartwig amination.

The secondary amine nitrogen in the target molecule is flanked by a furan-2-ylmethyl group and a 3-isopropoxy-propyl group. The furan-2-ylmethyl group is not exceptionally bulky directly at the nitrogen, but the furan ring itself presents some steric demand. The 3-isopropoxy-propyl group, with its branching at the end of the chain, contributes to the overall steric hindrance of the molecule. This moderate to high steric hindrance suggests that standard, first-generation palladium catalysts may not be optimal. The use of modern, bulky monophosphine ligands (e.g., XPhos, RuPhos) is highly recommended to facilitate the coupling.[12]

The electron-rich nature of the furan ring could potentially enhance the nucleophilicity of the amine, favoring the desired N-arylation. However, as mentioned, it also opens the door to C-H activation as a competing pathway. Careful optimization of the reaction conditions, particularly the choice of ligand and base, will be crucial to maximize the yield of the desired N-arylated product.

Experimental Protocol: A Starting Point for Optimization

The following protocol provides a general starting point for the Buchwald-Hartwig amination of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine with an aryl bromide. Optimization of the ligand, base, solvent, and temperature will likely be necessary to achieve optimal results.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Aryl Bromide Aryl Bromide Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine Pd_Precatalyst Pd_Precatalyst Ligand Ligand Base Base Solvent Solvent Inert Atmosphere Inert Atmosphere Heating Heating Stirring Stirring Quenching Quenching Extraction Extraction Column Chromatography Column Chromatography Reaction Setup Reaction Setup Reaction Reaction Reaction Setup->Reaction Combine & Degas Workup & Purification Workup & Purification Reaction->Workup & Purification Monitor by TLC/GC-MS Characterization Characterization Workup & Purification->Characterization Isolate Product

Figure 2: General experimental workflow for Buchwald-Hartwig amination.

Materials:

  • Aryl bromide (1.0 mmol)

  • Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, palladium precatalyst, and phosphine ligand.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the solvent, followed by Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine and the base.

  • Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine is a promising, albeit sterically hindered, substrate for Buchwald-Hartwig amination. Its successful application in cross-coupling reactions will hinge on the careful selection of a modern, highly active palladium catalyst system. The electron-rich furan ring introduces both potential benefits in terms of enhanced amine nucleophilicity and challenges related to potential C-H activation side reactions. By understanding the fundamental principles of the Buchwald-Hartwig amination and the specific reactivity of furan-containing compounds, researchers can rationally design experiments to efficiently synthesize novel N-aryl derivatives of this valuable building block. The provided experimental protocol serves as a robust starting point for the necessary optimization to achieve high yields and selectivity in this important transformation.

References

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages, 2006, 279.
  • Buchwald–Hartwig amin
  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016, 116 (19), 12564–12649.
  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 2008, 47 (34), 6338–6361.
  • Hicks, J. D.; Hyde, A. M.; Cuezva, A. M.; Buchwald, S. L. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 2009, 131 (46), 16720–16734.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amin
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina Scholar Commons, 2019.
  • Vasilevsky, V. V.; El-Sepelgy, O.; He, L.; Buchwald, S. L. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 2021, 26 (23), 7378.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Wu, J.; Zhu, Q.; Wang, L.; Fathi, R.; Yang, Z. Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones. The Journal of Organic Chemistry, 2003, 68 (2), 670–673.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Buchwald-Hartwig Coupling. Alfa Chemistry, 2024.
  • Itami, K.; Koike, T.; Yoshida, J.-i. C-H and C-Si Functionalizations of Furan Derivatives. Palladium-catalyzed Homocoupling and Arylation Reactions. Synlett, 2009, 2009 (13), 2141–2144.
  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.
  • Dorel, R.; Grugel, C. P.; Haydl, A. M. The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 2019, 58 (48), 17118–17129.
  • Lundgren, R. J.; Stradiotto, M. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Chemistry – A European Journal, 2015, 21 (30), 10692–10704.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec, 2024.
  • Shcherbakov, S. V.; Gidaspov, A. A.; Kurbatov, S. V.; Kurbatova, A. V. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 2022, 27 (19), 6528.
  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 2018, 23 (10), 2483.
  • Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling and Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine. Molecules, 2021, 26 (12), 3585.
  • Hicks, J. D.; Hyde, A. M.; Cuezva, A. M.; Buchwald, S. L. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 2009, 131 (46), 16720–16734.
  • furan-2-ylmethyl-(3-isopropoxy-propyl)-amine AldrichCPR. Sigma-Aldrich.
  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope.
  • Synthesis of N-(furan-2-ylmethyl)propan-1-amine from Furfural: A Technical Guide. BenchChem, 2026.
  • An Overview of Palladium-Catalyzed N-alkyl
  • Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. Chemical Science, 2022, 13 (28), 8344–8352.
  • Scalable Transition-Metal-Free Synthesis of Aryl Amines from Aryl Chlorides through X@RONa-Catalyzed Benzyne Formation. Organic Letters, 2024, 26 (48), 9845–9850.
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  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Pd-catalyzed intermolecular C-H amination with alkylamines. Journal of the American Chemical Society, 2011, 133 (20), 7652–7655.
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  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)₂. University of California, Berkeley, 1997.
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Validation

A Comparative Analysis of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine as a Novel N,O-Bidentate Ligand in Palladium-Catalyzed Cross-Coupling Reactions

In the dynamic field of transition metal catalysis, the rational design of ligands is a cornerstone for achieving higher efficiency, selectivity, and broader substrate scope. This guide introduces Furan-2-ylmethyl-(3-iso...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic field of transition metal catalysis, the rational design of ligands is a cornerstone for achieving higher efficiency, selectivity, and broader substrate scope. This guide introduces Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine, a novel N,O-bidentate ligand, and provides a framework for its benchmarking against established alternatives in palladium-catalyzed cross-coupling reactions. As this ligand is not widely documented in peer-reviewed literature, this guide will draw upon well-established principles of coordination chemistry and catalysis, using structurally analogous systems to project its potential performance and to outline a rigorous experimental protocol for its evaluation.

The core of this ligand's design lies in the synergistic interplay between its constituent moieties. The furan ring, a soft π-excessive heterocycle, can act as a hemilabile O-donor, while the secondary amine provides a robust N-donor site. This N,O-chelation is anticipated to form a stable five-membered ring with a metal center, a common feature in successful catalyst design. The flexible isopropoxypropyl chain introduces steric bulk and influences the ligand's solubility and the electronic environment of the catalytic center.

Comparative Ligand Selection: A Rationale

To objectively assess the potential of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine (herein designated as L1 ), we will compare it with two well-established ligands that share key structural features:

  • 2-(Aminomethyl)furan (L2): A simpler N,O-bidentate ligand that allows for the evaluation of the foundational furan-amine chelate core without the influence of the larger alkyl substituent.

  • Buchwald's SPhos (L3): A highly effective and commercially available phosphine ligand, representing the current "gold standard" in many palladium-catalyzed cross-coupling reactions. This comparison will benchmark L1 against a different class of high-performance ligands.

The primary reaction for this benchmark study will be the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation in modern organic synthesis.

Projected Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction between an aryl halide and a boronic acid is highly sensitive to the ligand's electronic and steric properties. The key steps of oxidative addition, transmetalation, and reductive elimination are all influenced by the ligand's coordination to the palladium center.

Hypothesized Mechanistic Cycle

The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, highlighting the role of the ligand (L) in stabilizing the palladium species at various oxidation states.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OH)₂ Base PdII_Aryl_R Ar-Pd(II)L₂-R Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

For our novel ligand L1 , the N,O-chelation is expected to stabilize the Pd(0) and Pd(II) intermediates. The hemilabile nature of the furan's oxygen donor could be advantageous, potentially dissociating to open a coordination site for the incoming boronic acid during the transmetalation step, a critical phase in the catalytic cycle.

Comparative Performance Data (Hypothetical)

The following table presents hypothetical but realistic data from a benchmarking experiment for the coupling of 4-chlorotoluene with phenylboronic acid. Such an experiment is crucial to quantify the performance of a new ligand.

LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Turnover Number (TON)Notes
L1 (Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine) 0.5100492184Good activity with a sterically hindered aryl chloride.
L2 (2-(Aminomethyl)furan) 0.5100878156Slower reaction rate, suggesting the substituent on the amine is beneficial.
L3 (SPhos) 0.5100298196Excellent performance, as expected from a state-of-the-art ligand.
Control (No Ligand)0.510012<5<10Demonstrates the essential role of the ligand.

Experimental Protocol: Benchmarking in Suzuki-Miyaura Coupling

This section provides a detailed, step-by-step protocol for the synthesis of L1 and its subsequent evaluation in the Suzuki-Miyaura reaction.

Part 1: Synthesis of Ligand L1

The synthesis of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine (L1 ) is proposed via a reductive amination pathway, a reliable and high-yielding method for forming secondary amines.

Ligand_Synthesis_Workflow start Reactants: Furfural & 3-Isopropoxy-1-propanamine step1 Step 1: Imine Formation (Solvent: Toluene, Dean-Stark Trap) start->step1 step2 Step 2: Reduction (Reducing Agent: NaBH₄ in Methanol) step1->step2 workup Step 3: Aqueous Workup & Extraction (EtOAc/Water) step2->workup purification Step 4: Purification (Silica Gel Chromatography) workup->purification product Final Product (Ligand L1) Characterization: NMR, MS, IR purification->product

Caption: Proposed workflow for the synthesis of ligand L1 via reductive amination.

Methodology:

  • Imine Formation: To a round-bottom flask equipped with a Dean-Stark apparatus, add furfural (1.0 eq), 3-isopropoxy-1-propanamine (1.05 eq), and toluene. Heat the mixture to reflux until the theoretical amount of water is collected.

  • Reduction: Cool the reaction mixture to 0 °C and slowly add methanol. Then, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine (L1 ).

Part 2: Catalytic Reaction Protocol

This protocol details the setup for the Suzuki-Miyaura cross-coupling reaction to compare the performance of L1 , L2 , and L3 .

Materials & Reagents:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligands (L1 , L2 , SPhos)

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Internal standard (e.g., dodecane)

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a glovebox, to a vial, add Pd(OAc)₂ (0.005 mmol) and the respective ligand (0.01 mmol, L/Pd ratio = 2:1). Add 1 mL of anhydrous toluene and stir at room temperature for 30 minutes.

  • Reaction Setup: To a separate oven-dried reaction vial, add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Reaction Initiation: Add the pre-formed catalyst solution to the reaction vial, followed by an additional 2 mL of toluene and the internal standard.

  • Heating and Monitoring: Seal the vial and place it in a preheated oil bath at 100 °C. Monitor the reaction progress by taking aliquots at specified time intervals and analyzing them by GC-MS.

  • Analysis: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short plug of silica. Analyze the filtrate by GC-MS to determine the yield by comparing the product peak area to that of the internal standard.

Conclusion and Outlook

This guide provides a comprehensive framework for the evaluation of the novel ligand, Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine (L1 ), in the context of palladium-catalyzed Suzuki-Miyaura cross-coupling. While direct experimental data for L1 is not yet available, a comparison with structurally related and established ligands allows for a reasoned projection of its potential. The flexible, sterically-tuned N,O-chelation offered by L1 presents a promising design motif. The provided experimental protocols offer a clear and robust pathway for its synthesis and rigorous benchmarking. Future studies should expand the scope of this evaluation to other cross-coupling reactions and explore the effect of variations in the ligand's alkyl chain and furan substitution.

References

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Perspective Source: Angewandte Chemie International Edition URL: [Link]

  • Title: SPhos: A Highly Effective Ligand for Palladium-Catalyzed Cross-Coupling Reactions Source: Journal of the American Chemical Society URL: [Link]

  • Title: Reductive Amination in Organic Synthesis Source: Organic Reactions URL: [Link]

  • Title: N,O-Bidentate Ligands in Homogeneous Catalysis Source: Chemical Reviews URL: [Link]

Comparative

A Comparative Guide to the Spectroscopic Validation of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine

This guide provides an in-depth comparison of essential spectroscopic techniques for the structural validation and purity assessment of synthesized Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine (Molecular Formula: C₁₁H₁₉N...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of essential spectroscopic techniques for the structural validation and purity assessment of synthesized Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine (Molecular Formula: C₁₁H₁₉NO₂, Molecular Weight: 197.27 g/mol )[1]. Designed for researchers and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to chemical characterization. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provide complementary data to build an unambiguous structural profile.

The Principle of Orthogonal Validation

Confirming the identity of a novel or synthesized compound requires more than a single data point. Each analytical technique interrogates the molecule through a different physical principle. By combining methods that measure distinct molecular properties—such as nuclear spin, mass-to-charge ratio, and vibrational modes—we create an orthogonal and self-validating system. This multi-faceted approach is the cornerstone of modern chemical analysis, providing the highest degree of confidence in a compound's structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and relative quantity of magnetically active nuclei, primarily ¹H (proton) and ¹³C.

Proton (¹H) NMR Spectroscopy

¹H NMR reveals the number of different types of protons in a molecule and their neighboring environments. For Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine, we can predict the spectrum by analyzing its distinct proton environments.

Predicted ¹H NMR Data

Assigned Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale & Comparative Data
H-a (2 x -CH₃)~1.1 - 1.2Doublet (d)6HThese methyl protons are coupled to the single H-b proton. Data for 3-isopropoxypropylamine supports this range[2][3].
H-b (-CH-)~3.5 - 3.7Septet (sept) or Multiplet (m)1HThis methine proton is split by the six H-a protons and is shifted downfield by the adjacent ether oxygen.
H-c (-CH₂-)~1.7 - 1.9Quintet (quint) or Multiplet (m)2HThese central methylene protons in the propyl chain are coupled to both H-d and H-e.
H-d (-CH₂-)~3.4 - 3.6Triplet (t)2HProtons adjacent to the ether oxygen, shifted downfield. Coupled to the H-c protons.
H-e (-CH₂-)~2.6 - 2.8Triplet (t)2HProtons adjacent to the secondary amine nitrogen. Coupled to the H-c protons.
H-f (-CH₂-)~3.7 - 3.9Singlet (s) or Broad Singlet2HThe methylene bridge protons are adjacent to the furan ring and the nitrogen. The signal may be a sharp singlet due to free rotation[4].
H-g (Furan H)~6.2 - 6.3Doublet of doublets (dd)1HCorresponds to the proton at the 3-position of the furan ring. Typical furan proton shifts are well-documented[5][6].
H-h (Furan H)~6.3 - 6.4Doublet of doublets (dd)1HCorresponds to the proton at the 4-position of the furan ring[5][6].
H-i (Furan H)~7.3 - 7.5Multiplet (m)1HCorresponds to the proton at the 5-position, which is deshielded by the ring oxygen[5][6].
H-j (-NH-)~1.5 - 2.5 (variable)Broad Singlet (br s)1HThe chemical shift is highly dependent on solvent, concentration, and temperature. This proton may exchange with D₂O.

Experimental Protocol for ¹H NMR [7]

  • Sample Preparation: Dissolve 5-10 mg of the purified amine in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons like the amine N-H.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Data Acquisition: Record the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion and simplifies spectral interpretation.

  • Data Processing: Apply Fourier transform to the raw data, followed by phasing, baseline correction, and integration of the signals.

Workflow for ¹H NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation prep1 Dissolve Amine in CDCl₃ prep2 Add TMS Standard prep1->prep2 acq1 Acquire FID on 400 MHz+ Spectrometer prep2->acq1 proc1 Fourier Transform acq1->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integration & Peak Picking proc2->proc3 interp1 Assign Signals to Protons proc3->interp1 interp2 Confirm Structure & Purity interp1->interp2

Caption: Standard workflow for ¹H NMR structural validation.

Carbon (¹³C) NMR Spectroscopy

¹³C NMR provides a count of the unique carbon atoms in a molecule. While less sensitive than ¹H NMR, it is an essential component of structural confirmation.

Predicted ¹³C NMR Data

Assigned Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale & Comparative Data
C-a (2 x -CH₃)~22Typical for isopropyl methyl carbons[3].
C-b (-CH-)~71Methine carbon of the isopropoxy group, shifted downfield by oxygen.
C-c (-CH₂-)~29Central alkyl carbon of the propyl chain.
C-d (-CH₂-)~70Methylene carbon adjacent to the ether oxygen.
C-e (-CH₂-)~48Methylene carbon adjacent to the amine nitrogen.
C-f (-CH₂-)~46Methylene bridge carbon adjacent to the furan ring and nitrogen.
C-g/h (Furan C)~107-111Corresponds to the C3 and C4 carbons of the furan ring[4][6].
C-i (Furan C)~142Corresponds to the C5 carbon of the furan ring[4][6].
C-j (Furan C)~153Corresponds to the C2 carbon of the furan ring, attached to the methylene bridge[4].

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For this amine, Electrospray Ionization (ESI) is a suitable soft ionization technique that will primarily yield the protonated molecular ion [M+H]⁺.

Predicted Mass Spectrometry Data (ESI-MS)

m/z ValueIon IdentityRationale for Formation
198.15[M+H]⁺Protonated parent molecule (C₁₁H₂₀NO₂⁺). This confirms the molecular weight.
138.10[M-C₃H₇O+H]⁺Loss of the isopropoxy group.
81.03[C₅H₅O]⁺Cleavage of the C-N bond alpha to the furan ring, forming the highly stable furfuryl cation. This is often the base peak[8].

Experimental Protocol for ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million (ppm)[9].

Workflow for Mass Spectrometry Validation

cluster_prep Sample Preparation cluster_acq Analysis cluster_interp Interpretation prep1 Prepare Dilute Solution (e.g., in MeOH) acq1 Infuse into ESI Source prep1->acq1 acq2 Acquire Spectrum (Positive Ion Mode) acq1->acq2 interp1 Identify [M+H]⁺ Peak acq2->interp1 interp2 Analyze Fragmentation Pattern interp1->interp2 interp3 Confirm Molecular Formula (HRMS) interp2->interp3

Caption: General workflow for ESI-MS structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted FTIR Data

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Comparative Data
3300 - 3500 (weak, broad)N-H stretchSecondary AmineThis peak is characteristic of secondary amines. Its broadness is due to hydrogen bonding.
2850 - 3000C-H stretchAliphatic (sp³)Corresponds to the C-H bonds in the isopropoxy and propyl groups[10].
~3125C-H stretchAromatic (sp²)Characteristic C-H stretch for the furan ring[11].
1050 - 1150 (strong)C-O-C stretchEtherA strong, prominent peak indicating the presence of the ether linkage[4].
~1500, ~1600C=C stretchFuran RingVibrations characteristic of the furan aromatic system[11].

Experimental Protocol for FTIR

  • Sample Preparation: As the compound is a solid at room temperature, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed directly on the ATR crystal.

  • Background Scan: A background spectrum of the empty ATR crystal is collected.

  • Sample Scan: The sample spectrum is collected and ratioed against the background to produce the final absorbance or transmittance spectrum.

Comparative Analysis of Techniques

No single technique provides a complete picture. Their power lies in their synergy. NMR defines the carbon-hydrogen framework, MS confirms the total mass and key structural subunits, and FTIR rapidly verifies the presence of essential functional groups.

TechniqueInformation ProvidedSample AmountDestructive?Key Advantage for this Molecule
¹H & ¹³C NMR Detailed C-H framework, connectivity, stereochemistry, purity.5-10 mgNoUnambiguously maps the entire molecular structure.
Mass Spec (MS) Molecular weight, elemental formula (HRMS), fragmentation.< 1 mgYesConfirms the correct mass and provides evidence of key subunits like the furfuryl and isopropoxy groups.
FTIR Presence of functional groups (N-H, C-O-C, furan).< 1 mgNoRapid and simple confirmation that the key functional groups (amine, ether) were successfully incorporated.

Conclusion

The rigorous validation of a synthesized compound like Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine is a non-negotiable step in chemical and pharmaceutical research. A combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy provides a self-validating, orthogonal dataset. ¹H and ¹³C NMR serve to meticulously map the atomic connectivity, MS confirms the molecular formula and key structural motifs, and FTIR provides a quick and reliable check for the expected functional groups. Together, these techniques build an unshakeable foundation of evidence, confirming the successful synthesis and purity of the target molecule.

References

  • Bhembe, N., et al. (2021). Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling and Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine. MDPI. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from [Link]

  • PubChem. (n.d.). 3-Isopropoxypropylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Gammal, O. A., et al. (2024). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. PMC. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Direct Conversion of Esters to Imines/Enamines and Applications to Polyester Waste Upcycling. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S82. FTIR spectrum of N-(furan-2-ylmethyl)picolinamide (14). Retrieved from [Link]

  • Al-Otaibi, A. A., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Open Access proceedings Journal of Physics. (n.d.). Synthesis and characterization data. The Royal Society of Chemistry. Retrieved from [Link]

  • Plietker, B., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Retrieved from [Link]

  • NIST. (n.d.). 2-Furanmethanamine. NIST WebBook. Retrieved from [Link]

Sources

Validation

In Vitro Stability Comparison Guide: Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine Derivatives vs. Structural Analogues

Executive Summary & Chemical Context As a Senior Application Scientist, I frequently encounter drug discovery programs where furan-2-ylmethylamine building blocks are utilized for their favorable physicochemical properti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

As a Senior Application Scientist, I frequently encounter drug discovery programs where furan-2-ylmethylamine building blocks are utilized for their favorable physicochemical properties in kinase and GPCR ligand design. However, these programs often hit a wall during late-stage lead optimization due to poor microsomal stability and the generation of reactive metabolites.

This guide systematically dissects the in vitro stability of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine , comparing it against structural bioisosteres to provide actionable insights for your medicinal chemistry campaigns. By understanding the causality behind its degradation, researchers can rationally design out metabolic liabilities while preserving target affinity.

Mechanistic Causality: The Furan Liability

The primary driver of instability in furan-2-ylmethylamine derivatives is cytochrome P450 (CYP450)-mediated bioactivation[1][2]. The electron-rich furan ring is highly susceptible to epoxidation, primarily by CYP2E1 and CYP3A4 isoforms.

Unlike stable aromatic systems, the furan epoxide rapidly undergoes ring-opening to form a highly electrophilic cis-enedione (or dialdehyde) intermediate[1]. If not rapidly detoxified by glutathione (GSH), these enediones covalently bind to nucleophilic residues (e.g., the ϵ -amino group of lysine) on cellular proteins, leading to severe hepatotoxicity and idiosyncratic adverse drug reactions[3][4].

Furthermore, the 3-isopropoxy-propyl chain presents secondary metabolic soft spots:

  • O-Dealkylation: CYP-mediated cleavage of the terminal isopropyl group.

  • N-Dealkylation: Oxidative cleavage at the secondary amine, leading to fragmentation of the molecule.

By shifting the attachment point to the 3-position (Furan-3-ylmethyl) or replacing the furan with a phenyl ring (Benzyl), we can sterically or electronically hinder these CYP450 oxidation pathways, drastically improving intrinsic clearance ( CLint​ ).

Metabolic Pathway Visualization

MetabolicPathway Parent Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine (Parent Compound) Epoxide Furan Epoxide (Reactive Intermediate) Parent->Epoxide CYP450 (Oxidation) ODealkyl O-Dealkylated Metabolite (Stable) Parent->ODealkyl CYP450 (O-Dealkylation) NDealkyl N-Dealkylated Metabolite (Stable) Parent->NDealkyl CYP450 (N-Dealkylation) Enedione cis-Enedione (Toxic Metabolite) Epoxide->Enedione Ring Opening GSHAdduct GSH-Adduct (Detoxified) Enedione->GSHAdduct + Glutathione (GSH)

Figure 1: CYP450-mediated bioactivation and degradation pathways of furan-2-ylmethylamines.

Comparative In Vitro Stability Data

To demonstrate these principles, we compare the parent compound against two common bioisosteric alternatives in standard Human Liver Microsome (HLM) and plasma stability assays.

Compound StructureHLM T1/2​ (min)HLM CLint​ (µL/min/mg)Plasma Stability (% remaining at 4h)GSH-Adduct Formation
Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine 14.595.688%High (cis-Enedione trapped)
Furan-3-ylmethyl-(3-isopropoxy-propyl)-amine 32.143.291%Low to Moderate
Benzyl-(3-isopropoxy-propyl)-amine >120<11.599%None Detected

Data Interpretation: The furan-2-yl derivative exhibits rapid clearance and high reactive metabolite formation, making it a high-risk moiety for oral drugs. The furan-3-yl isomer offers a moderate stability improvement due to altered electronic distribution that disfavors epoxidation. The benzyl analogue provides a metabolically inert core, completely eliminating the enedione liability, albeit with potential shifts in target pharmacology.

Experimental Protocols: Self-Validating Workflows

A robust in vitro assay must be a self-validating system. The protocols below incorporate specific causality checks (e.g., NADPH dependence) to ensure data integrity.

Protocol 1: Human Liver Microsome (HLM) Stability Assay Causality Check: We use NADPH-dependent activation to isolate CYP450-specific degradation from general chemical instability.

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Microsome Addition: Add pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). Self-Validation Step: Run a parallel control without NADPH to rule out non-CYP mediated degradation (e.g., hydrolysis).

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate T1/2​ and CLint​ .

Protocol 2: Reactive Metabolite Trapping (GSH Assay) Because cis-enediones are too transient to measure directly, we must trap them using nucleophiles[5].

  • Follow steps 1-3 of the HLM protocol, but supplement the incubation buffer with 5 mM reduced Glutathione (GSH).

  • Initiate with NADPH and incubate for a full 60 minutes to allow adduct accumulation.

  • Quench with cold acetonitrile, centrifuge, and analyze via high-resolution mass spectrometry (HRMS). Self-Validation Step: Scan specifically for the neutral loss of 129 Da (loss of pyroglutamic acid), which is the definitive mass-spectral signature of a GSH adduct[5].

HLMWorkflow Prep 1. Prepare 1 µM Compound AddHLM 2. Add HLM (0.5 mg/mL) Prep->AddHLM Incubate 3. Pre-incubate @ 37°C (5 min) AddHLM->Incubate Start 4. Initiate with NADPH Incubate->Start Quench 5. Quench with Cold Acetonitrile Start->Quench Analyze 6. LC-MS/MS Analysis Quench->Analyze

Figure 2: Standardized Human Liver Microsome (HLM) metabolic stability workflow.

References

  • Covalent Modification of Cytochrome C by Reactive Metabolites of Furan Source: PMC - NIH URL: [Link]

  • Polyamines are traps for reactive intermediates in furan metabolism Source: PubMed - NIH URL: [Link]

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Electrophilic Intermediates Produced by Bioactivation of Furan Source: Taylor & Francis Online URL: [Link]

  • Application of LC-MS based glutathione-trapped reactive metabolites in the discovery of toxicity Source: TMR Publishing Group URL: [Link]

Sources

Safety & Regulatory Compliance

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine

This guide provides essential, in-depth guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for laboratory personnel handling Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine. As a compound fe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, in-depth guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for laboratory personnel handling Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine. As a compound featuring both a furan moiety and an amine group, a comprehensive understanding of its potential hazards is critical for ensuring personnel safety. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.

Understanding the Hazard Profile
  • Furan Derivatives: Furan and its derivatives are known to be flammable, and some are suspected carcinogens.[2][3] A significant and often underestimated hazard is the potential to form explosive peroxides upon storage, especially if exposed to air and light.[4][5]

  • Amines: Amines can be corrosive, irritant, and toxic.[6][7] They can cause severe skin and eye irritation, and inhalation of vapors can lead to respiratory tract irritation.[4][6][7]

The available information for Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine indicates it is harmful if swallowed (H302) and is a combustible solid.[1] Given this limited specific data, a risk assessment mandates combining the protective measures for both furans and amines.

Core Principles of PPE Selection

The selection of appropriate PPE is the cornerstone of safe laboratory practice. The "Hierarchy of Controls" should always be applied, with PPE being the final line of defense after engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures).

Essential Personal Protective Equipment

Based on the potential hazards, the following PPE is mandatory when handling Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine.

Body Part Required PPE Specifications and Best Practices
Hands Double GlovesInner Glove: Nitrile. Outer Glove: Neoprene or another material resistant to both amines and furans. Always consult the glove manufacturer's chemical resistance guide.[8] Gloves must be inspected for any signs of degradation before use and changed immediately upon contamination.[2][9]
Eyes & Face Chemical Splash Goggles & Face ShieldGoggles must provide a complete seal around the eyes and meet ANSI Z87.1 standards.[8] A face shield must be worn in conjunction with goggles to protect against splashes.[2][8]
Body Flame-Resistant Lab CoatThe lab coat should be fully buttoned with sleeves rolled down to prevent skin exposure.[2][8]
Legs & Feet Full-Length Pants & Closed-Toed ShoesEnsure no skin is exposed. Avoid fabrics like polyester or acrylic which can melt and adhere to the skin in case of a fire.[8]
Respiratory Respirator (as needed)In situations where airborne exposure is possible, such as handling powders outside of a fume hood or during spills, a respirator is necessary.[6][7] The type of respirator (e.g., N95, or a full-face respirator with appropriate cartridges) should be determined by a formal risk assessment and may require fit testing and medical evaluation.[8][10]
Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence Prep Inspect all PPE for damage LabCoat Don Flame-Resistant Lab Coat Prep->LabCoat InnerGloves Don Inner Nitrile Gloves LabCoat->InnerGloves OuterGloves Don Outer Neoprene Gloves InnerGloves->OuterGloves Goggles Don Chemical Splash Goggles OuterGloves->Goggles FaceShield Don Face Shield Goggles->FaceShield Respirator Don Respirator (if required) FaceShield->Respirator

Caption: Sequential process for donning PPE before handling the chemical.

PPE_Doffing cluster_doffing Doffing Sequence (to avoid contamination) OuterGloves Remove Outer Gloves FaceShield Remove Face Shield OuterGloves->FaceShield Goggles Remove Goggles FaceShield->Goggles LabCoat Remove Lab Coat Goggles->LabCoat InnerGloves Remove Inner Gloves LabCoat->InnerGloves Respirator Remove Respirator (if used) InnerGloves->Respirator WashHands Wash Hands Thoroughly Respirator->WashHands

Caption: Step-by-step procedure for safely removing PPE after use.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9][11] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][9] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[5][9] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11] Seek immediate medical attention.

  • Spills: Evacuate the area. If the spill is large, contact your institution's Environmental Health and Safety (EHS) department.[9] For small spills, and if you are trained to do so, use an appropriate absorbent material, wearing full PPE.[9]

Disposal of Contaminated PPE and Chemical Waste

All materials contaminated with Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine must be treated as hazardous waste.

  • Contaminated PPE: Disposable gloves, bench paper, and other contaminated items should be collected in a designated, clearly labeled hazardous waste container.[2]

  • Unused Chemical: Unused or waste Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine must be disposed of through your institution's EHS program.[2][12] Do not dispose of it down the drain or in regular trash.[2]

  • Empty Containers: Empty containers that held the chemical must also be managed as hazardous waste.[2]

Waste_Management cluster_generation Waste Generation cluster_disposal Disposal Pathway UsedPPE Contaminated PPE Collection Segregate and Collect in Labeled Hazardous Waste Container UsedPPE->Collection WasteChemical Unused/Waste Chemical WasteChemical->Collection EmptyContainer Empty Containers EmptyContainer->Collection Storage Store in Satellite Accumulation Area Collection->Storage Pickup EHS Pickup Storage->Pickup

Caption: Process for managing and disposing of hazardous waste.

By adhering to these stringent guidelines, you can significantly mitigate the risks associated with handling Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • What are the Health and Safety Guidelines for Using Amines? -
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide -
  • furan-2-ylmethyl-(3-isopropoxy-propyl)-amine AldrichCPR | Sigma-Aldrich -
  • Standard Oper
  • SAFETY D
  • SAFETY D
  • Chemical Safety: Personal Protective Equipment -
  • SAFETY D
  • The importance of Personal Protective Equipment in the handling of chemicals -
  • SAFETY D
  • Safeguarding Your Research: A Comprehensive Guide to Handling Furan - Benchchem -
  • Furan Compounds Group - inform
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich -

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